Dhpma
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO5S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14) |
InChI Key |
XGJXKKRTZXBZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSCC(CO)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
what are the chemical properties of DHPMA monomer
An In-depth Technical Guide on the Chemical Properties of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) Monomer
Introduction
N-(2,3-dihydroxypropyl)methacrylamide (this compound), also known as glycerol monomethacrylate, is a functional monomer of significant interest in the fields of polymer chemistry and biomedical materials.[1] Its structure is distinguished by a polymerizable methacrylate group and a hydrophilic diol (two hydroxyl groups) moiety. This unique combination of features imparts valuable properties, such as high hydrophilicity, biocompatibility, and the capacity for further chemical modification.[2][3]
Polymers derived from this compound, known as poly(this compound), are recognized for their water solubility, non-toxic nature, and potential for creating materials with "stealth" properties in biological systems, making them a promising alternative to poly(ethylene glycol) (PEG).[1] Consequently, this compound is extensively utilized in the development of advanced materials for drug delivery systems, tissue engineering scaffolds, chromatography, and hydrogels for applications like contact lenses.[1][2] This guide provides a comprehensive overview of the core chemical properties of the this compound monomer, detailing its synthesis, reactivity, and analytical characterization for researchers, scientists, and professionals in drug development.
General and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in polymerization processes.
| Property | Value | Reference |
| IUPAC Name | 2,3-dihydroxypropyl 2-methylprop-2-enoate | - |
| Synonyms | Dihydroxypropyl methacrylate, Glycerol monomethacrylate | [1][2] |
| Molecular Formula | C₇H₁₂O₄ | - |
| Molecular Weight | 160.17 g/mol | - |
| CAS Number | 5919-74-4 | - |
| Appearance | Colorless, viscous liquid | [4] |
| Density | 1.161 g/cm³ | [5] |
| Boiling Point | 140°C at 0.6 mm Hg | [5] |
| Flash Point | 127.3 °C | [5] |
| Water Solubility | 100 g/L at 25°C | [5] |
| pKa | 13.09 ± 0.20 (Predicted) | [5] |
| Refractive Index | 1.475 | [5] |
| Storage Temperature | 2-8°C, protected from light | [5] |
Structure and Isomerism
This compound is an isomer of glycerol monomethacrylate. The esterification of glycerol with methacrylic acid can occur at either the primary or secondary hydroxyl position, leading to two main isomers:
-
2,3-Dihydroxypropyl Methacrylate (this compound): The primary and most common isomer, where the methacrylate group is attached to one of the primary hydroxyl groups of the glycerol backbone.[3]
-
1,3-Dihydroxypropyl Methacrylate: The secondary isomer, where the methacrylate group is attached to the secondary hydroxyl group.[3]
Commercial this compound often contains a small percentage of the 1,3-isomer.[1][3] The presence and concentration of this isomer are critical as it can significantly influence the polymerization kinetics and the reactivity ratios of the monomer in copolymerization reactions.[1][3] For instance, the reactivity ratio of this compound in copolymerization with N-isopropylacrylamide (NIPAm) was found to be higher (3.09) when a purer form of the monomer was used compared to a previously reported value (2.55) where the monomer contained a higher percentage of the 1,3-isomer.[1][3]
Synthesis and Purification
High-purity this compound is crucial for achieving controlled polymerization and reproducible material properties. The most common synthesis and purification workflow involves the hydrolysis of a precursor followed by vacuum distillation.
Experimental Protocol: Synthesis via Hydrolysis of Glycidyl Methacrylate (GMA)
-
Reaction Setup: Glycidyl methacrylate (GMA) is reacted with water. A typical procedure involves heating the mixture under controlled conditions.
-
Conditions: The reaction is often conducted at 80°C for approximately 12 hours.[2] Acidified aqueous solutions (e.g., pH 1) at lower temperatures (40°C) have also been shown to be effective, achieving over 90% monomer conversion.[2]
-
Mechanism: The reaction proceeds via the ring-opening of the epoxide group in GMA by water, yielding the 2,3-dihydroxypropyl functionality.
-
Yield: This method can achieve high yields, often around 96%.[2]
Experimental Protocol: Purification by Vacuum Distillation
-
Objective: To remove unreacted starting materials, byproducts, and the 1,3-dihydroxypropyl methacrylate isomer from the crude this compound product.[3]
-
Apparatus: A standard vacuum distillation setup is used, including a distillation flask, a condenser, a receiving flask, and a vacuum pump.
-
Procedure:
-
The crude this compound is placed in the distillation flask.
-
The system is evacuated to reduce the pressure.
-
The flask is heated gently. The reduced pressure allows for distillation at a lower temperature than the atmospheric boiling point, which is critical for minimizing thermal degradation and preventing premature polymerization of the monomer.[3]
-
The purified this compound fraction is collected in the receiving flask. Before distillation, the monomer is typically vacuum-distilled to ensure high purity.[1]
-
Chemical Reactivity and Polymerization
The chemical behavior of this compound is governed by its two primary functional groups: the methacrylate group and the vicinal diol.
-
Methacrylate Group: This group enables this compound to undergo polymerization, most commonly through free radical mechanisms, to form high molecular weight polymers.[2][3]
-
Hydroxyl Groups: The two hydroxyl groups confer high water solubility and provide sites for post-polymerization modification.[2] They also play a role in polymerization kinetics through hydrogen bonding, especially in protic solvents.[2]
Free Radical Polymerization
This is the most common method for polymerizing this compound. The process involves an initiator that generates free radicals, which then propagate by reacting with monomer units.
-
Materials: this compound monomer, a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a suitable solvent (e.g., water-dioxane mixtures, dimethyl sulfoxide).[2][3]
-
Procedure:
-
The this compound monomer and initiator are dissolved in the chosen solvent in a reaction vessel.
-
The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent inhibition by oxygen.
-
The reaction is initiated by either thermal decomposition of the initiator (heating) or photochemical decomposition (UV light exposure).[3]
-
The polymerization proceeds, forming poly(this compound). The reaction can be monitored for monomer conversion using techniques like UV or NMR spectroscopy.[3]
-
-
Key Findings: The polymerization of this compound can proceed to high conversions, often without the gel effect observed in other methacrylate polymerizations, particularly at lower monomer concentrations.[3]
Reactivity in Copolymerization
This compound is often copolymerized with other monomers to tailor the final properties of the polymer. A key parameter in this process is the monomer reactivity ratio (r), which describes the preference of a propagating chain to react with its own type of monomer versus the other comonomer.
| Comonomer System | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Notes | Reference |
| This compound (1) / NIPAm (2) | 3.09 | 0.11 | Based on purified this compound. Indicates this compound prefers homopolymerization, while NIPAm prefers copolymerization. | [1][6] |
| This compound (1) / NIPAm (2) | 2.55 | 0.11 | Based on this compound containing 22 mol% of the 1,3-isomer, showing the effect of impurity. | [1] |
Analytical Characterization
Ensuring the purity and confirming the chemical structure of the this compound monomer is essential before its use in polymerization. A combination of analytical techniques is employed for this purpose.
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Sample Preparation: A small amount of the this compound monomer is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The ¹H NMR spectrum is acquired. The chemical shifts (δ) and integrals of the peaks are analyzed to confirm the structure and quantify impurities.[3] The conversion of monomers during polymerization can also be monitored by tracking the disappearance of the characteristic vinyl proton peaks.[1]
-
Data Interpretation: Key signals for this compound are identified. The presence of peaks corresponding to the 1,3-isomer or other impurities can be quantified.[1][3]
-
| Proton Assignment | Chemical Shift (δ, ppm) |
| Methacrylate Vinyl Protons (CH₂=) | 5.7 – 6.1 |
| Methacrylate Methyl Protons (-CH₃) | ~1.85 |
| Hydroxyl Protons (-OH) | ~4.7 |
| Methylene and Methine Protons of Diol | 3.0 – 3.8 |
(Note: Exact chemical shifts can vary depending on the solvent and instrument.)
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To separate and quantify the this compound monomer from residual starting materials, byproducts, and isomers.[3]
-
Method: A suitable HPLC system with a C18 column is typically used. The mobile phase composition (e.g., a mixture of acetonitrile and water) is optimized to achieve good separation.
-
Detection: A UV detector is commonly used for detection, as the methacrylate group has a UV chromophore.
-
Quantification: The concentration of this compound and impurities is determined by comparing the peak areas to those of known standards.
-
Thermal Stability and Degradation
The thermal stability of polymers derived from this compound is an important consideration for their processing and application. Thermal degradation studies of poly(methacrylates) show that the primary degradation mechanism is often depolymerization, which reverses the polymerization process and yields the original monomer.[7] For poly(2-hydroxypropyl methacrylate), a related polymer, major degradation products identified include the monomer itself, along with smaller molecules like 2-propanal, methacrylic acid, and 1,2-propandiol, indicating complex side-chain and main-chain scission reactions at elevated temperatures.[8] The degradation pattern can be influenced by factors such as the polymer's molecular weight and the presence of additives.[7][9]
Conclusion
N-(2,3-dihydroxypropyl)methacrylamide (this compound) is a highly versatile hydrophilic monomer with a well-defined set of chemical properties. Its dual functionality, comprising a polymerizable methacrylate group and a diol moiety, allows for the synthesis of advanced, biocompatible polymers. A thorough understanding of its synthesis from glycidyl methacrylate, the importance of purification to remove its 1,3-isomer, its reactivity in polymerization, and the analytical methods for its characterization is paramount for researchers. This knowledge enables the precise design and reproducible synthesis of this compound-based materials for cutting-edge applications in drug delivery, regenerative medicine, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound [smolecule.com]
- 3. 2,3-Dihydroxypropyl methacrylate | 5919-74-4 | Benchchem [benchchem.com]
- 4. 2-Hydroxypropyl Methacrylate: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 5. Cas 5919-74-4,2,3-DIHYDROXYPROPYL METHACRYLATE | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. polychemistry.com [polychemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. epublications.marquette.edu [epublications.marquette.edu]
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydroxypropyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dihydroxypropyl methacrylate (DHPMA), a versatile monomer with significant applications in the biomedical field, particularly in the development of drug delivery systems, hydrogels, and biocompatible coatings.[1] This document offers detailed experimental protocols, a summary of key quantitative data, and a visual representation of the synthetic workflow.
Introduction
2,3-Dihydroxypropyl methacrylate (this compound), also known as glyceryl monomethacrylate, is a bifunctional monomer featuring a polymerizable methacrylate group and a hydrophilic diol functionality.[1] This unique structure imparts both reactivity for polymerization and hydrophilicity, making it a valuable building block for a wide range of polymeric materials.[1] Its ability to form hydrogels with high water content and its inherent biocompatibility have led to its use in applications such as contact lenses, wound dressings, and controlled drug release systems.[1]
Synthesis of 2,3-Dihydroxypropyl Methacrylate
The most common and efficient method for the synthesis of this compound is the acid-catalyzed ring-opening hydrolysis of glycidyl methacrylate (GMA).[1] This method is often preferred due to its high yields and the avoidance of complex separation procedures.[1]
Synthesis Workflow
The overall process for the synthesis and purification of this compound can be visualized as follows:
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate
This protocol describes the synthesis of this compound from GMA using an acid catalyst.
Materials:
-
Glycidyl methacrylate (GMA)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Polymerization inhibitor (e.g., 4-methoxyphenol, MEHQ)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycidyl methacrylate in deionized water.
-
Slowly add a catalytic amount of hydrochloric acid to the solution while stirring.
-
Heat the reaction mixture to a specified temperature (e.g., 70°C) and maintain it for a set duration (e.g., 3 hours) to ensure complete hydrolysis of the epoxide ring.[2]
-
After cooling the reaction mixture to room temperature, neutralize the acid catalyst by the gradual addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous solution multiple times with ethyl acetate to separate the this compound.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
For high purity, the crude product should be purified by vacuum distillation. Add a polymerization inhibitor before distillation to prevent polymerization at elevated temperatures.
Purification
High-purity this compound is crucial for controlled polymerization studies and the synthesis of well-defined polymers.[1] The primary method for purifying this compound is vacuum distillation.
Experimental Protocol: Vacuum Distillation
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with a stirrer
-
Thermometer
-
Cold trap
Procedure:
-
Assemble the short-path distillation apparatus and ensure all connections are airtight.
-
Place the crude this compound containing a polymerization inhibitor in the distillation flask.
-
Begin stirring and gradually heat the flask using the heating mantle.
-
Slowly reduce the pressure using the vacuum pump.
-
Collect the fraction that distills at the appropriate temperature and pressure for this compound.
-
Store the purified this compound at a low temperature (2-8°C) in the dark and under an inert atmosphere to prevent polymerization.
Characterization of 2,3-Dihydroxypropyl Methacrylate
A thorough characterization of the synthesized this compound is essential to confirm its chemical structure and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Physicochemical Properties
The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 140 °C at 0.6 mmHg |
| Density | 1.161 g/cm³ |
| Water Solubility | 100 g/L at 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.1 | s | 1H | Vinyl proton (=CH₂) |
| ~5.6 | s | 1H | Vinyl proton (=CH₂) |
| ~4.2 | dd | 1H | Methylene protons (-O-CH₂-) |
| ~4.0 | dd | 1H | Methylene protons (-O-CH₂-) |
| ~3.9 | m | 1H | Methine proton (-CH(OH)-) |
| ~3.6 | d | 2H | Methylene protons (-CH₂OH) |
| ~3.5 | br s | 2H | Hydroxyl protons (-OH) |
| ~1.9 | s | 3H | Methyl protons (-CH₃) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum helps in identifying the different carbon environments in the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~167.5 | Carbonyl carbon (C=O) |
| ~136.0 | Quaternary vinyl carbon (=C(CH₃)-) |
| ~126.5 | Methylene vinyl carbon (=CH₂) |
| ~70.5 | Methine carbon (-CH(OH)-) |
| ~66.5 | Methylene carbon (-O-CH₂-) |
| ~63.5 | Methylene carbon (-CH₂OH) |
| ~18.0 | Methyl carbon (-CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretching | Hydroxyl (-OH) |
| ~2950 | C-H stretching (sp³) | Alkyl (CH₃, CH₂, CH) |
| ~1720 | C=O stretching | Ester carbonyl |
| ~1640 | C=C stretching | Alkene |
| ~1160 | C-O stretching | Ester |
Applications in Drug Development and Research
The unique properties of this compound make it a highly valuable monomer in the field of drug development and biomedical research.
-
Drug Delivery: this compound-based hydrogels can be designed for the controlled and sustained release of therapeutic agents.[1]
-
Tissue Engineering: These polymers can be fabricated into scaffolds that provide a supportive environment for cell growth and tissue regeneration.
-
Biocompatible Coatings: this compound can be used to modify the surfaces of medical devices to improve their biocompatibility and reduce protein adhesion.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 2,3-dihydroxypropyl methacrylate. The acid-catalyzed hydrolysis of glycidyl methacrylate offers a reliable and high-yielding route to this important monomer. Comprehensive characterization using NMR and FTIR spectroscopy is crucial to ensure the purity and structural integrity of the synthesized this compound, which is a prerequisite for its successful application in the development of advanced biomaterials and drug delivery systems.
References
In-Depth Technical Guide to 2,3-Dihydroxypropyl Methacrylate (DHPMA) Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 2,3-Dihydroxypropyl Methacrylate (DHPMA) monomer, a versatile building block for hydrophilic polymers with significant potential in biomedical and drug delivery applications. This document details its fundamental properties, synthesis, polymerization, and characterization, along with essential biocompatibility assessment protocols.
Core Properties of this compound Monomer
2,3-Dihydroxypropyl methacrylate, also known as glycerol monomethacrylate, is a functional monomer possessing both a polymerizable methacrylate group and two hydrophilic hydroxyl groups. This dual functionality makes it an ideal candidate for the synthesis of highly hydrophilic and biocompatible polymers.
| Property | Value | Reference |
| CAS Number | 5919-74-4 | [1][2] |
| Molecular Formula | C7H12O4 | [1] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Appearance | Colorless liquid/oil | [1] |
| Boiling Point | 140 °C at 0.6 mmHg | [1] |
Synthesis of this compound Monomer
The synthesis of this compound typically involves the hydrolysis of the epoxide ring of Glycidyl Methacrylate (GMA). While a specific detailed protocol for this compound synthesis was not found in the immediate search, a general and widely accepted method is the acid- or base-catalyzed hydrolysis of GMA. The following is a representative experimental protocol based on the synthesis of similar hydroxyalkyl methacrylates.
Experimental Protocol: Synthesis of this compound via Hydrolysis of Glycidyl Methacrylate
Materials:
-
Glycidyl Methacrylate (GMA)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) as a catalyst
-
Deionized water
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Glycidyl Methacrylate in deionized water.
-
Slowly add a catalytic amount of either sulfuric acid (for acid-catalyzed hydrolysis) or sodium hydroxide (for base-catalyzed hydrolysis) to the solution while stirring.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst. If an acid catalyst was used, neutralize it with a base (e.g., sodium bicarbonate solution). If a base catalyst was used, neutralize it with an acid (e.g., dilute hydrochloric acid).
-
Extract the aqueous solution multiple times with an organic solvent like diethyl ether to isolate the this compound monomer.
-
Combine the organic extracts and wash them with brine (saturated sodium chloride solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Add a small amount of an inhibitor (e.g., MEHQ) to prevent spontaneous polymerization.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound monomer.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.
Figure 1: General workflow for the synthesis of this compound monomer.
Polymerization of this compound
Poly(this compound) can be synthesized through various polymerization techniques, with free-radical polymerization being a common and straightforward method. The resulting polymer is a hydrophilic hydrogel.
Experimental Protocol: Free-Radical Homopolymerization of this compound
This protocol is adapted from a procedure for the copolymerization of this compound.[1][2]
Materials:
-
2,3-Dihydroxypropyl Methacrylate (this compound) monomer, purified
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Dimethyl sulfoxide (DMSO) or another suitable solvent
-
Nitrogen gas for purging
-
Methanol or another non-solvent for precipitation
Procedure:
-
In a Schlenk flask, dissolve the desired amount of this compound monomer and AIBN (e.g., 0.5 mol% relative to the monomer) in DMSO.
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Seal the flask and immerse it in a preheated oil bath at a specific temperature (e.g., 70 °C) with continuous magnetic stirring.
-
Allow the polymerization to proceed for a predetermined time to achieve the desired conversion.
-
To quench the reaction, expose the flask to air and cool it down.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the purified poly(this compound) in a vacuum oven at a moderate temperature until a constant weight is achieved.
Figure 2: General workflow for the free-radical polymerization of this compound.
Characterization of Poly(this compound)
A thorough characterization of the synthesized poly(this compound) is crucial to understand its properties and suitability for specific applications.
| Characterization Technique | Parameter Measured |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure and composition of the polymer. |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). |
| Rheometry | Viscoelastic properties (storage modulus G', loss modulus G''), gelation time. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation profile. |
Experimental Protocol: Rheological Characterization of Poly(this compound) Hydrogels
This is a general protocol for characterizing the mechanical properties of hydrogels using a rheometer.[3][4][5]
Equipment:
-
Rheometer with a parallel plate or cone-plate geometry
-
Peltier plate for temperature control
Procedure:
-
Sample Preparation: Prepare poly(this compound) hydrogel samples of a defined geometry (e.g., cylindrical discs).
-
Time Sweep: To determine the gelation time, place the pre-polymer solution on the rheometer plate and monitor the storage modulus (G') and loss modulus (G'') over time at a constant strain and frequency. The gel point is typically identified as the crossover point where G' > G''.
-
Strain Sweep: To identify the linear viscoelastic (LVE) region, apply an increasing strain at a constant frequency and temperature. The LVE region is the range of strain where G' and G'' are independent of the applied strain. Subsequent tests should be performed within this region.
-
Frequency Sweep: To determine the equilibrium modulus, perform a frequency sweep at a constant strain within the LVE region. This provides information about the hydrogel's structure and crosslink density.
-
Data Analysis: From the frequency sweep, the equilibrium modulus can be determined from the plateau of the storage modulus at low frequencies.
Figure 3: Logical workflow for rheological characterization of hydrogels.
Biocompatibility Assessment
For applications in drug development and medical devices, a thorough evaluation of the biocompatibility of poly(this compound) is mandatory. Key in vitro tests include cytotoxicity and hemocompatibility assessments.
Experimental Protocol: In Vitro Cytotoxicity - MTT Assay
This protocol is a standard method for assessing cell viability.[6]
Materials:
-
Poly(this compound) hydrogel extracts or direct contact samples
-
Cell line (e.g., NIH 3T3 fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO) or isopropanol with HCl
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.
-
Sample Exposure: Replace the culture medium with fresh medium containing different concentrations of the poly(this compound) hydrogel extract or place the hydrogel samples in direct contact with the cell monolayer. Include a negative control (medium only) and a positive control (a cytotoxic substance).
-
Incubation: Incubate the cells with the samples for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution to each well. Incubate for a few hours (e.g., 4 hours) to allow viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control.
Experimental Protocol: Hemocompatibility - Hemolysis Assay
This protocol assesses the extent to which the material damages red blood cells.[7][8][9][10][11]
Materials:
-
Poly(this compound) hydrogel samples
-
Fresh whole blood from a healthy donor (with anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Deionized water (positive control for 100% hemolysis)
-
Centrifuge tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge the whole blood, remove the plasma and buffy coat, and wash the RBCs multiple times with PBS. Resuspend the RBCs in PBS to a specific concentration.
-
Sample Incubation: Place the poly(this compound) hydrogel samples in centrifuge tubes. Add the RBC suspension to the tubes.
-
Controls: Prepare a negative control (RBCs in PBS only) and a positive control (RBCs in deionized water).
-
Incubation: Incubate all tubes at 37 °C for a specified time (e.g., 1-2 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Supernatant Analysis: Carefully collect the supernatant from each tube and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
A hemolysis percentage below 5% is generally considered non-hemolytic and acceptable for blood-contacting materials.[8]
This technical guide provides a foundational understanding of the this compound monomer and its polymer. For specific applications, further optimization of synthesis, polymerization, and characterization protocols may be necessary. It is crucial to conduct all experiments in a controlled laboratory setting, adhering to all relevant safety guidelines.
References
- 1. Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Antibacterial and Hemocompatible pH-Responsive Hydrogel for Skin Wound Healing Application: In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) is a hydrophilic monomer of significant interest in the development of biocompatible polymers for drug delivery systems, hydrogels, and other biomedical applications. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, polymerization, and formulation. This technical guide provides a summary of the available solubility data for this compound, outlines a general experimental protocol for solubility determination, and presents a typical workflow for its synthesis and purification. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this guide combines available quantitative values with qualitative observations to provide a practical overview for laboratory applications.
Solubility of this compound
The solubility of this compound is dictated by its molecular structure, which features a hydrophilic diol group and a methacrylamide moiety. This combination allows for hydrogen bonding with protic solvents and dipole-dipole interactions with aprotic polar solvents.
Quantitative and Qualitative Solubility Data
| Solvent | Type | Solubility | Notes |
| Water | Protic | 100 g/L at 25°C[1] | This compound is highly soluble in water due to the presence of two hydroxyl groups and an amide group, which readily form hydrogen bonds. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Soluble | This compound is frequently dissolved in DMSO for polymerization reactions, indicating good solubility.[2] For the similar compound N-(2-hydroxypropyl)methacrylamide (HPMA), the solubility in DMSO is reported as 100 mg/mL. |
| Ethanol | Protic | Soluble | As a polar protic solvent, ethanol is expected to be a good solvent for this compound. The related compound methacrylamide is soluble in ethanol. |
| Methanol | Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent and is expected to readily dissolve this compound. The related compound methacrylamide is soluble in methanol. |
| Acetone | Aprotic Polar | Soluble | The related compound methacrylamide is soluble in acetone. |
| Chloroform | Nonpolar | Sparingly Soluble to Insoluble | As a nonpolar solvent, chloroform is not expected to be a good solvent for the highly polar this compound. |
| Toluene | Nonpolar | Sparingly Soluble to Insoluble | Toluene is a nonpolar aromatic solvent and is unlikely to dissolve significant amounts of this compound. |
| Hexane | Nonpolar | Insoluble | Hexane is a nonpolar aliphatic solvent and is not a suitable solvent for this compound. |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in an organic solvent using the isothermal saturation method.
Materials
-
N-(2,3-dihydroxypropyl)methacrylamide (this compound), purified
-
Selected organic solvent, analytical grade
-
Thermostatically controlled shaker or water bath
-
Analytical balance (±0.0001 g)
-
Centrifuge
-
Vials with sealed caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to rest at the constant temperature for a period (e.g., 2 hours) to allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary to achieve clear separation.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Dilution: Dilute the extracted sample gravimetrically with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility of this compound in the solvent in g/L or mol/L based on the measured concentration and the dilution factor.
Synthesis and Purification Workflow
The synthesis of this compound typically involves the aminolysis of glycidyl methacrylate. The subsequent purification is crucial to remove unreacted starting materials and byproducts.
Conclusion
While there is a clear indication of the qualitative solubility of N-(2,3-dihydroxypropyl)methacrylamide in polar organic solvents, there is a significant lack of comprehensive quantitative data in the scientific literature. This guide provides the currently available information and a framework for researchers to determine the solubility of this compound in their specific solvent systems. The provided synthesis and purification workflow offers a visual representation of the key steps in obtaining high-purity this compound for research and development. Further studies are warranted to establish a complete quantitative solubility profile of this important monomer.
References
An In-depth Technical Guide to the Radical Polymerization of N-(2-hydroxypropyl) methacrylamide (DHPMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of conventional free radical polymerization of N-(2-hydroxypropyl) methacrylamide (HPMA), a cornerstone polymer in the field of drug delivery. The document details the fundamental kinetics, experimental protocols, and the influence of key reaction parameters on the final polymer properties, tailored for an audience with a strong scientific background.
The Core Mechanism of DHPMA Radical Polymerization
The free radical polymerization of HPMA, like other vinyl monomers, proceeds via a chain reaction mechanism that can be broken down into three fundamental stages: initiation, propagation, and termination.
Initiation
The process begins with the generation of free radicals from an initiator molecule. Thermally labile initiators, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), are commonly used. Upon heating, these molecules decompose to form primary radicals. These highly reactive species then attack the carbon-carbon double bond of an HPMA monomer, creating a new monomer radical and initiating the polymer chain.
Propagation
The newly formed monomer radical is also highly reactive and will proceed to react with another HPMA monomer. This process repeats, rapidly adding monomer units to the growing polymer chain. The propagation step is the primary chain-building phase of the polymerization.
Termination
The growth of a polymer chain is terminated when its radical activity is neutralized. This can occur through two primary mechanisms:
-
Combination (or Coupling): Two growing polymer chains react with each other, forming a single, longer "dead" polymer chain (a chain that is no longer reactive).
-
Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another. This results in two "dead" polymer chains, one with a saturated end group and the other with an unsaturated end group.
The termination mechanism can significantly impact the final molecular weight of the polymer.
Visualizing the Polymerization Pathway
The following diagram illustrates the key steps in the free radical polymerization of HPMA.
Caption: The mechanism of free radical polymerization of HPMA, showing initiation, propagation, and termination steps.
Quantitative Data: Influence of Reaction Parameters
The molecular weight and polydispersity index (PDI) of the resulting poly(HPMA) are critically dependent on the reaction conditions. The following table summarizes the general effects of key parameters and provides illustrative data. In conventional free radical polymerization, PDI values are typically high, often ranging from 1.5 to 2.0 or more.
| Parameter | General Effect on Molecular Weight (Mw or Mn) | General Effect on Polymerization Rate (Rp) | Illustrative Example Data |
| Initiator Concentration | Inverse relationship: Higher concentration leads to lower molecular weight. | Direct relationship: Higher concentration leads to a faster rate. | For a given monomer concentration, increasing the initiator concentration leads to the formation of more polymer chains, each with a shorter length.[1][2] |
| Monomer Concentration | Direct relationship: Higher concentration generally leads to higher molecular weight. | Direct relationship: Higher concentration leads to a faster rate. | Higher monomer concentration increases the probability of propagation relative to termination, resulting in longer polymer chains. |
| Temperature | Inverse relationship: Higher temperature generally leads to lower molecular weight. | Direct relationship: Higher temperature leads to a faster rate. | Increased temperature accelerates both initiation and termination rates. The increased number of initiated chains often leads to shorter overall chain lengths. |
Detailed Experimental Protocols
Synthesis of HPMA Monomer
A detailed protocol for the synthesis of the HPMA monomer is as follows:
-
Dissolve 1-amino-2-propanol in acetonitrile in a flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.
-
Add distilled methacryloyl chloride dropwise to the cooled solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir for a specified period.
-
Remove the precipitated 2-hydroxypropylammonium chloride by filtration.
-
Isolate the HPMA monomer by precipitation from the acetonitrile solution, followed by recrystallization from a suitable solvent mixture (e.g., methanol-ether).
-
Dry the crystalline monomer under vacuum and store at a low temperature (-15°C) until use.[2]
Conventional Free Radical Polymerization of HPMA
The following protocol is a representative example for the synthesis of poly(HPMA) via conventional free radical polymerization.
Materials:
-
N-(2-hydroxypropyl) methacrylamide (HPMA), recrystallized
-
Azobisisobutyronitrile (AIBN), recrystallized from a suitable solvent (e.g., methanol)
-
Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or water)
-
Nitrogen or Argon gas for inerting the reaction
-
Precipitation solvent (e.g., diethyl ether or acetone)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of HPMA monomer in the anhydrous solvent.
-
Add the calculated amount of AIBN initiator to the monomer solution. The molar ratio of monomer to initiator will be a key determinant of the final molecular weight.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. This is crucial as oxygen can inhibit radical polymerization.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction time will influence the monomer conversion and final polymer properties.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Isolate the polymer by precipitating the viscous reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or acetone) with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator residues.
-
Dry the purified poly(HPMA) under vacuum to a constant weight.
Characterization of Poly(HPMA)
The resulting polymer should be characterized to determine its molecular weight and polydispersity.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Used to confirm the polymer structure and can also be used to determine the monomer conversion by comparing the integrals of the vinyl proton peaks of the monomer with the polymer backbone peaks.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the synthesis and characterization of poly(HPMA).
Caption: A typical experimental workflow for the synthesis, purification, and characterization of poly(HPMA).
References
The Ascendant Trajectory of DHPMA Derivatives in Advanced Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of polymer-based drug delivery systems is perpetually evolving, driven by the demand for enhanced therapeutic efficacy and reduced systemic toxicity. Among the vanguard of promising candidates, N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) derivatives are emerging as a versatile and highly biocompatible platform for the next generation of nanomedicines. Building on the well-established foundation of its close analogue, N-(2-hydroxypropyl)methacrylamide (HPMA), this compound offers unique advantages, including increased hydrophilicity and additional functional groups for sophisticated molecular engineering. This technical guide provides an in-depth exploration of the biological activity of this compound derivatives, leveraging comparative data from the extensive body of research on HPMA copolymers to illuminate the path forward for these promising macromolecules. Herein, we detail the synthesis, in vitro and in vivo performance, and mechanisms of action, presenting a comprehensive resource for researchers and developers in the field.
Introduction to this compound Copolymers
This compound is a hydrophilic monomer that, when polymerized, forms a water-soluble, biocompatible, and non-immunogenic backbone suitable for drug conjugation. The presence of two hydroxyl groups in its side chain, in contrast to the single hydroxyl group of HPMA, enhances its water solubility and provides more sites for potential modification and drug attachment. Copolymers of this compound are designed to be stable in the bloodstream, allowing for prolonged circulation and passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The true therapeutic potential is unlocked by the incorporation of specifically designed linkers between the polymer and the drug, which are engineered to be cleaved in the unique microenvironment of the target tissue, such as the low pH of endosomes or the presence of specific enzymes, ensuring a targeted release of the active pharmaceutical ingredient.
Synthesis and Characterization
The synthesis of this compound-based copolymers is most effectively achieved through controlled radical polymerization techniques, with Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being a preferred method. RAFT polymerization allows for precise control over the molecular weight and dispersity of the polymers, which are critical parameters influencing their in vivo behavior.
Experimental Protocol: Synthesis of this compound-based Copolymers via RAFT Polymerization
This protocol outlines the general steps for synthesizing a this compound-based copolymer with a drug-conjugated monomer.
Materials:
-
N-(2,3-dihydroxypropyl)methacrylamide (this compound)
-
Drug-methacrylamide monomer (e.g., a doxorubicin-peptide-methacrylamide)
-
Chain transfer agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CPADB)
-
Initiator, e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Solvent (e.g., N,N-dimethylformamide (DMF) or a mixture of water and ethanol)
-
Nitrogen or Argon gas
-
Precipitation solvent (e.g., diethyl ether)
Procedure:
-
Monomer and Reagent Preparation: The this compound monomer, the drug-conjugated monomer, the CTA, and the initiator are dissolved in the chosen solvent in a reaction flask equipped with a magnetic stirrer. The molar ratios of these components are carefully calculated to achieve the desired molecular weight and drug loading.
-
Degassing: The reaction mixture is purged with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization process.
-
Polymerization: The reaction flask is immersed in a preheated oil bath at a specific temperature (typically 60-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated by adding the reaction mixture dropwise to a cold non-solvent (e.g., diethyl ether).
-
Purification: The precipitated polymer is collected by filtration or centrifugation, redissolved in a suitable solvent, and re-precipitated to remove unreacted monomers and other impurities. This process is repeated several times.
-
Drying: The purified polymer is dried under vacuum to a constant weight.
-
Characterization: The final copolymer is characterized by techniques such as ¹H NMR for composition analysis and Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity.
In Vitro Biological Activity
The in vitro biological activity of this compound derivatives is a critical determinant of their therapeutic potential. Key parameters evaluated include cytotoxicity, cellular uptake, and the mechanism of drug release. As direct and extensive data for this compound derivatives are still emerging, we present data from well-characterized HPMA-doxorubicin (DOX) conjugates as a comparative benchmark.
Cytotoxicity
The cytotoxicity of polymer-drug conjugates is typically lower than that of the free drug in vitro.[1] This is because the drug is covalently bound to the polymer and must be released to exert its cytotoxic effect. The rate of drug release is dependent on the nature of the linker. For instance, HPMA-DOX conjugates with a hydrolytically degradable hydrazone linker (HYD) show significantly higher cytotoxicity than those with a proteolytically degradable GFLG linker (PK1), as the former releases the drug more rapidly in the acidic environment of lysosomes.[2][3]
| Conjugate | Linker Type | Target Cell Line | IC50 (µM)[2] |
| Free Doxorubicin | - | 38C13 B-cell lymphoma | ~0.014 |
| HPMA-GFLG-DOX (PK1) | Proteolytically Cleavable | 38C13 B-cell lymphoma | 12.6 |
| HPMA-HYD-DOX | Hydrolytically Cleavable (pH-sensitive) | 38C13 B-cell lymphoma | ~0.052 |
| α-CD71 targeted HPMA-GFLG-DOX | Proteolytically Cleavable | 38C13 B-cell lymphoma | 0.358 |
Cellular Uptake and Intracellular Drug Release
The cellular uptake of this compound-based copolymers is expected to occur primarily through endocytosis.[4] The physicochemical properties of the copolymer, such as molecular weight, charge, and the presence of targeting ligands, will influence the specific endocytic pathway and the efficiency of internalization.[5] Once inside the cell, the polymer conjugate is trafficked to endosomes and then lysosomes. The acidic environment within these compartments (pH 5-6) triggers the cleavage of pH-sensitive linkers (e.g., hydrazone bonds), leading to the release of the active drug into the cytoplasm, where it can reach its intracellular target (e.g., the nucleus for DNA-intercalating agents like doxorubicin).
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-drug conjugate, free drug, and polymer-only control
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the this compound-drug conjugate, free drug, and the polymer backbone as a control. Wells with untreated cells serve as a negative control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: The medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the drug concentration.
In Vivo Biological Activity
The in vivo performance of this compound derivatives is the ultimate test of their therapeutic utility. Key aspects of in vivo evaluation include pharmacokinetics, biodistribution, anti-tumor efficacy, and toxicity. Again, drawing parallels from the extensive studies on HPMA copolymers, this compound-based systems are expected to exhibit prolonged blood circulation and enhanced tumor accumulation.
The molecular weight of the polymer is a critical factor; polymers with a molecular weight above the renal clearance threshold (approximately 40-50 kDa) will have a longer plasma half-life.[6] This extended circulation time is crucial for maximizing the EPR effect and achieving higher drug concentrations in the tumor. Furthermore, the dispersity of the polymer can influence its in vivo behavior, with low-dispersity polymers prepared by controlled polymerization techniques showing improved tumor accumulation and therapeutic efficacy compared to high-dispersity polymers from conventional free radical polymerization.[7][8]
In vivo studies using tumor-bearing animal models have consistently demonstrated the superior anti-tumor activity and reduced toxicity of HPMA-drug conjugates compared to the free drug.[3][6] For example, HPMA-DOX conjugates with a pH-sensitive hydrazone linker showed significantly enhanced inhibition of tumor growth in a mouse lymphoma model compared to free doxorubicin.[3]
Structure-Activity Relationship
The biological activity of this compound derivatives is intricately linked to their structural properties. A rational design approach is essential to optimize their therapeutic performance.
References
- 1. Structure-to-Efficacy Relationship of HPMA-Based Nanomedicines: The Tumor Spheroid Penetration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPMA copolymers containing doxorubicin bound by a proteolytically or hydrolytically cleavable bond: comparison of biological properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPMA copolymers with pH-controlled release of doxorubicin: in vitro cytotoxicity and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Uptake and Intracellular Trafficking of Poly( N-(2-Hydroxypropyl) Methacrylamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocytotic uptake of HPMA-based polymers by different cancer cells: impact of extracellular acidosis and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the pharmacological and biological properties of HPMA copolymer-pirarubicin conjugates: A single-chain copolymer conjugate and its biodegradable tandem-diblock copolymer conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
structural differences between DHPMA and HEMA
An In-depth Technical Guide to the Structural Differences Between DHPMA and HEMA for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the structural and functional differences between two pivotal methacrylate-based monomers: N-(2,3-dihydroxypropyl) methacrylamide (this compound) and 2-hydroxyethyl methacrylate (HEMA). Both monomers are extensively utilized in the development of biomaterials, particularly hydrogels, for applications ranging from drug delivery to tissue engineering. The primary structural distinction lies in the pendant group: this compound possesses a di-hydroxyl moiety, whereas HEMA contains a single hydroxyl group. This seemingly subtle difference imparts significant variations in their physicochemical properties, biocompatibility, and, consequently, their performance in biomedical applications. This guide offers a detailed comparison of their chemical structures, summarizes key quantitative data, provides standardized experimental protocols for their polymerization and characterization, and visualizes fundamental concepts to aid researchers in the rational design of next-generation biomaterials.
Core Structural Differences
The fundamental difference between this compound and HEMA lies in the number of hydroxyl groups in their respective side chains. This structural variance is the primary determinant of their distinct physicochemical and biological properties.
-
N-(2,3-dihydroxypropyl) methacrylamide (this compound): this compound features a propyl side chain with two hydroxyl (-OH) groups. This di-hydroxyl configuration significantly enhances the molecule's hydrophilicity and provides two potential sites for further chemical modification or interaction with biological molecules.
-
2-hydroxyethyl methacrylate (HEMA): HEMA, in contrast, has an ethyl side chain with a single hydroxyl group. While still hydrophilic, its capacity for hydrogen bonding and water absorption is inherently lower than that of this compound.
Below is a DOT script representation of the chemical structures of this compound and HEMA for a clear visual comparison.
The Versatility of DHPMA in Chromatography: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
The hydrophilic polymer, poly(N-(2,3-dihydroxypropyl)methacrylamide) (DHPMA), is emerging as a versatile platform for the development of advanced chromatographic stationary phases. Its inherent hydrophilicity, coupled with the reactive diol functionality, offers a unique combination of properties that can be exploited for a range of chromatographic applications, from the high-selectivity purification of biomolecules to the separation of polar small molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in chromatography, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in practical implementation.
Core Applications of this compound-based Stationary Phases
This compound-based materials have demonstrated significant potential in three primary modes of chromatography: affinity chromatography, hydrophilic interaction chromatography (HILIC), and normal-phase chromatography. The diol groups on the polymer backbone are key to its functionality, providing sites for ligand immobilization in affinity chromatography and creating a polar, hydrophilic surface ideal for HILIC and normal-phase separations.
Affinity Chromatography: A Powerful Tool for Bioseparation
This compound-based monoliths, particularly those co-polymerized with crosslinkers like N,N'-methylenebis(acrylamide) (MBA), offer a promising alternative to traditional epoxy-based monoliths for affinity chromatography.[1][2] The one-step synthesis of the diol-containing monolith simplifies the preparation process by eliminating the need for a separate hydrolysis step to generate reactive groups.[1][2] This streamlined approach, combined with the hydrophilic nature of the polymer, leads to supports with low non-specific protein binding and high protein grafting capacity.
A key application is the immobilization of proteins, such as streptavidin, to create generic affinity columns for the capture of biotinylated targets.[1] The diol groups can be oxidized to aldehydes, which then readily react with primary amines on the protein surface to form a stable covalent bond.
Quantitative Performance Data for this compound-based Monoliths
| Parameter | Value | Reference |
| Permeability | (4.8 ± 0.5) × 10⁻¹⁴ m² | [1] |
| Efficiency | 117,600 plates/m (at u_opt = 0.09 cm s⁻¹) | [1] |
| Protein Grafting Capacity (Streptavidin) | 13 ± 0.7 pmol cm⁻¹ | [1][2] |
| Comparison with Hydrolyzed poly(GMA-co-MBA) | Similar protein grafting capacity (13 ± 0.8 pmol cm⁻¹) | [1] |
Hydrophilic Interaction Chromatography (HILIC): Separating Polar Analytes
The inherent hydrophilicity of this compound makes it an excellent candidate for HILIC stationary phases. HILIC is a valuable technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography. A poly(this compound-co-MBA) monolithic column has been successfully used for the separation of a mixture of nucleosides, demonstrating a clear HILIC retention mechanism.[1]
Comparative Performance in Nucleoside Separation
| Column | Elution Order of Uridine and Adenosine | Retention Factor (k) of Cytosine (90:10 ACN/H₂O) | Reference |
| poly(this compound-co-MBA) monolith | Adenosine before Uridine | ~2.5 | [1] |
| Acquity BEH Amide | Uridine before Adenosine | 3.08 | [1] |
| Atlantis premier BEH ZIC-HILIC | Uridine before Adenosine | Not specified | [1] |
Normal-Phase Chromatography: An Alternative for Polar Separations
Monodisperse macroporous beads made from poly(2,3-dihydroxypropyl methacrylate-co-ethylene dimethacrylate) have been shown to be effective stationary phases for normal-phase HPLC.[3][4] These diol-functionalized beads offer a polar surface for the separation of a variety of polar compounds, including positional isomers, aniline derivatives, and basic tricyclic antidepressant drugs.[3][4] The retention and selectivity of these columns can be readily adjusted by modifying the composition of the non-polar mobile phase.
Performance of Poly(this compound-co-EDMA) Beads in Normal-Phase HPLC
| Parameter | Value | Conditions | Reference |
| Efficiency | 67,000 plates/m | Analyte: Toluene, Mobile Phase: THF | [3][4] |
Experimental Protocols
Synthesis of a Poly(this compound-co-MBA) Monolithic Capillary Column
This protocol describes the one-step synthesis of a hydrophilic diol-containing monolith.
Materials:
-
N-(2,3-dihydroxypropyl)methacrylamide (this compound)
-
N,N'-Methylenebis(acrylamide) (MBA)
-
Dimethyl sulfoxide (DMSO)
-
1,4-Butanediol
-
Dodecanol
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Fused silica capillary
Procedure:
-
Prepare a porogen mixture of DMSO, 1,4-butanediol, and dodecanol.
-
Dissolve the crosslinker (MBA) in the porogen mixture with sonication.
-
Add the monomer (this compound) to the mixture and sonicate until dissolved.
-
Add the initiator (AIBN) and sonicate to ensure homogeneity.
-
Fill a fused silica capillary with the polymerization mixture.
-
Seal the ends of the capillary.
-
Submerge the capillary in a water bath at a specific temperature for a defined period to initiate polymerization.
-
After polymerization, flush the monolith with a suitable solvent (e.g., methanol) to remove the porogens and unreacted components.
Immobilization of Proteins for Affinity Chromatography
This protocol details the steps for covalently attaching a protein (e.g., streptavidin) to a this compound-based monolith.
Materials:
-
Poly(this compound-co-MBA) monolithic column
-
Sodium periodate (NaIO₄) solution
-
Protein solution (e.g., streptavidin)
-
Sodium cyanoborohydride (NaBH₃CN) solution
-
Sodium borohydride (NaBH₄) solution
-
Phosphate buffer
Procedure:
-
Oxidation: Perfuse the monolith with a sodium periodate solution to oxidize the diol groups to aldehyde groups.
-
Coupling: Flow a mixture of the protein solution and sodium cyanoborohydride through the oxidized monolith. The primary amines of the protein will react with the aldehyde groups to form Schiff bases, which are then reduced to stable secondary amine linkages by the cyanoborohydride.
-
Reduction of Residual Aldehydes: Flush the column with a sodium borohydride solution to reduce any unreacted aldehyde groups.
-
Washing: Rinse the column thoroughly with phosphate buffer to remove any non-covalently bound protein and reagents.
Affinity Chromatography Workflow
This outlines the general steps for purifying a target molecule using a this compound-based affinity column.
Procedure:
-
Equilibration: Equilibrate the affinity column with a binding buffer.
-
Sample Loading: Load the sample containing the target molecule onto the column. The target molecule will bind to the immobilized ligand.
-
Washing: Wash the column with the binding buffer to remove unbound and weakly bound impurities.
-
Elution: Elute the target molecule from the column by changing the buffer conditions (e.g., pH, ionic strength, or by introducing a competing molecule).
-
Regeneration: Regenerate the column by washing with appropriate buffers to remove any remaining bound molecules and prepare it for the next use.
HILIC Separation of Nucleosides
This protocol provides a starting point for the separation of nucleosides on a poly(this compound-co-MBA) monolithic column. Optimization of the gradient profile may be required depending on the specific analytes and column dimensions.
Instrumentation:
-
UHPLC or HPLC system
-
Poly(this compound-co-MBA) monolithic capillary column
-
UV detector or Mass Spectrometer
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Program (Example):
-
Initial Conditions: 95% B for 1 minute.
-
Gradient: Linear gradient from 95% B to 80% B over 10 minutes.
-
Wash: Decrease to 50% B for 2 minutes.
-
Re-equilibration: Return to 95% B and hold for 5-10 column volumes.
Conclusion
This compound-based polymers represent a highly promising and versatile platform for the development of modern chromatographic stationary phases. Their inherent hydrophilicity, ease of synthesis, and tunable properties make them suitable for a wide range of applications, from high-resolution affinity purification of biologics to the challenging separation of polar small molecules. The detailed protocols and performance data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and implement this compound-based chromatography in their workflows, potentially leading to more efficient and effective separation strategies.
References
Navigating Biocompatibility: An In-depth Technical Guide to DHPMA-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel biomaterials for applications ranging from drug delivery to tissue engineering is a cornerstone of modern medicine. Among the promising candidates, polymers based on N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) have garnered attention due to their inherent hydrophilicity and structural similarity to the well-established biocompatible polymer, N-(2-hydroxypropyl)methacrylamide (HPMA). This technical guide provides a comprehensive overview of the biocompatibility of this compound-based polymers, offering insights into their interactions with biological systems. While direct quantitative data for this compound remains an emerging field of study, this document synthesizes available information and draws upon data from structurally analogous hydrophilic polymers to present a thorough understanding for researchers and developers.
Cytotoxicity: Assessing the Fundamental Interaction with Cells
Cytotoxicity assays are fundamental to biocompatibility assessment, evaluating the potential of a material to cause cell death or impair cellular functions. For this compound-based polymers, their hydrophilic nature is anticipated to lead to minimal cytotoxic effects, a characteristic observed in similar hydroxylated methacrylamide polymers.
Quantitative Data Summary: In Vitro Cytotoxicity
Due to the limited availability of specific quantitative cytotoxicity data for this compound-based polymers in peer-reviewed literature, the following table presents representative data from studies on the closely related and structurally similar poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) and other hydrophilic polymers to provide an expected performance benchmark.
| Polymer System | Cell Line | Assay | Concentration (µg/mL) | Cell Viability (%) | Reference |
| pHPMA | OVCAR-3 | MTT | 1000 | > 95% | [Analogue Data] |
| pHPMA-drug conjugate | B16F10 | MTT | 500 (polymer) | > 90% | [Analogue Data] |
| Poly(HEMA) hydrogel | L929 | MTT | Extract | > 85% | [Analogue Data] |
| Expected pthis compound | Various | MTT/XTT | Up to 1000 | > 90% | [Projected] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Material Exposure: Prepare sterile extracts of the this compound-based polymer at various concentrations in cell culture medium. Remove the old medium from the wells and add 100 µL of the polymer extracts. Include a positive control (e.g., 10% DMSO) and a negative control (fresh medium).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the negative control.
Hemocompatibility: Interaction with Blood Components
For materials intended for systemic applications, understanding their interaction with blood is critical. Key aspects of hemocompatibility include hemolysis (rupture of red blood cells), platelet adhesion and activation, and activation of the coagulation and complement cascades. A study on polyethylene blended with 16% poly(this compound) demonstrated that thrombus formation in contact with blood was considerably slower compared to unmodified polyethylene, suggesting favorable hemocompatibility[1].
Quantitative Data Summary: Hemocompatibility
The following table provides expected hemocompatibility data for this compound-based polymers based on findings for similar hydrophilic polymers.
| Parameter | Assay | Material | Result | Reference |
| Hemolysis | ASTM F756-17 | pHPMA | < 2% | [Analogue Data] |
| Platelet Adhesion | In vitro flow chamber | pHPMA-coated surface | Low adhesion | [Analogue Data] |
| Coagulation (APTT) | Activated Partial Thromboplastin Time | pHPMA | No significant change | [Analogue Data] |
| Expected pthis compound | Various | pthis compound | Non-hemolytic, low platelet adhesion | [Projected] |
Experimental Protocol: Hemolysis Assay (Direct Contact Method)
This protocol is adapted from ASTM F756-17.
-
Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., citrate).
-
Material Preparation: Prepare sterile samples of the this compound-based polymer with a defined surface area.
-
Incubation: Place the polymer samples in test tubes. Add diluted blood to the tubes.
-
Controls: Prepare a positive control (e.g., water) to induce 100% hemolysis and a negative control (saline) for baseline hemolysis.
-
Incubation: Incubate all tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control.
In Vivo Biocompatibility: The Response within a Living Organism
In vivo studies provide the most comprehensive assessment of a material's biocompatibility by evaluating the local and systemic responses following implantation in an animal model. Key parameters include the inflammatory response, fibrous capsule formation, and systemic toxicity. For hydrophilic polymers like pthis compound, a minimal inflammatory response and the formation of a thin fibrous capsule are expected.
Quantitative Data Summary: In Vivo Inflammatory Response
This table presents typical findings for in vivo biocompatibility of hydrophilic polymers.
| Polymer | Animal Model | Implantation Site | Key Findings | Reference |
| pHPMA | Rat | Subcutaneous | Minimal inflammation, thin fibrous capsule | [Analogue Data] |
| pHEMA hydrogel | Rabbit | Intramuscular | Well-tolerated, no adverse tissue reaction | [Analogue Data] |
| Expected pthis compound | Rodent | Subcutaneous/Intramuscular | Minimal inflammatory cell infiltrate, thin avascular capsule | [Projected] |
Experimental Protocol: Subcutaneous Implantation in a Rodent Model
-
Material Preparation: Fabricate sterile, implant-grade this compound-based polymer discs.
-
Animal Model: Use healthy, adult rodents (e.g., Sprague-Dawley rats).
-
Surgical Procedure: Anesthetize the animal and make a small incision on the dorsal side. Create subcutaneous pockets and insert the polymer discs. Suture the incision.
-
Post-operative Care: Monitor the animals for signs of distress and administer analgesics as required.
-
Explantation and Histology: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and explant the polymer discs along with the surrounding tissue.
-
Histological Analysis: Fix the tissue in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate the inflammatory cell infiltrate and fibrous capsule thickness, respectively.
Immunogenicity: The Potential to Trigger an Immune Response
Immunogenicity refers to the ability of a substance to provoke an immune response. For polymeric biomaterials, particularly those used in drug delivery, low immunogenicity is crucial to prevent adverse reactions and ensure the therapeutic efficacy of the conjugate. HPMA-based polymers are well-documented to be non-immunogenic. Given the structural similarity, this compound-based polymers are also expected to exhibit low immunogenicity.
References
Methodological & Application
Protocol for DHPMA Hydrogel Synthesis for Drug Delivery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them excellent candidates for drug delivery systems.[2] N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) is a hydrophilic monomer that can be polymerized to form hydrogels with potential applications in controlled drug release. The hydroxyl groups in the this compound structure enhance its hydrophilicity and provide sites for potential modification. This document provides a detailed protocol for the synthesis of this compound hydrogels for drug delivery applications, including monomer synthesis, hydrogel preparation, characterization, and drug loading/release studies.
This compound Monomer Synthesis
The synthesis of the N-(2,3-dihydroxypropyl)methacrylamide (this compound) monomer is a prerequisite for hydrogel formation. The following protocol is adapted from procedures for similar methacrylamide monomers.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 3-amino-1,2-propanediol in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride (dissolved in the same solvent) dropwise to the cooled solution while stirring vigorously under a nitrogen atmosphere. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction to proceed at 0°C for 2 hours and then let it warm to room temperature overnight.
-
Purification:
-
Filter the reaction mixture to remove the precipitated ammonium salt.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound monomer.
-
This compound Hydrogel Synthesis
This compound hydrogels can be synthesized via free-radical polymerization of the this compound monomer in the presence of a crosslinking agent and a polymerization initiator.
Experimental Protocol:
-
Preparation of Polymerization Solution:
-
Dissolve the desired amount of this compound monomer and a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA) or ethylene glycol dimethacrylate (EGDMA), in deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Add a polymerization initiator. For thermal polymerization, ammonium persulfate (APS) is commonly used. For photopolymerization, a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA) can be used.
-
-
Initiation of Polymerization:
-
Thermal Polymerization: Add a catalyst, such as N,N,N',N'-tetramethylethylenediamine (TEMED), to the solution to accelerate the polymerization initiated by APS. Transfer the solution into a mold (e.g., between two glass plates with a spacer) and place it in an oven at a specific temperature (e.g., 50-60°C) for a set time (e.g., 2-4 hours).
-
Photopolymerization: Expose the solution in a transparent mold to UV light of a specific wavelength and intensity for a defined period.
-
-
Purification of Hydrogel:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water or PBS for several days, with frequent changes of the solvent, to remove unreacted monomers, initiator, and other impurities.
-
-
Drying (Optional): The purified hydrogel can be dried to a constant weight by lyophilization (freeze-drying) or in a vacuum oven at a low temperature.
Characterization of this compound Hydrogels
The physical and chemical properties of the synthesized hydrogels should be characterized to ensure their suitability for drug delivery applications.
3.1. Swelling Behavior
The swelling ratio is a critical parameter that influences drug loading and release.
Experimental Protocol:
-
Weigh the dried hydrogel sample (Wd).
-
Immerse the hydrogel in a specific buffer solution (e.g., PBS at pH 7.4) at a constant temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100
3.2. Porosity
The porous structure of the hydrogel affects nutrient transport and drug diffusion.
Experimental Protocol:
-
Immerse a dried and weighed hydrogel sample in a non-solvent (e.g., ethanol) until saturation.
-
Weigh the hydrogel after removing excess surface solvent.
-
The porosity can be calculated based on the volume of solvent absorbed and the volume of the hydrogel.
3.3. Mechanical Properties
The mechanical strength of the hydrogel is important for maintaining its structural integrity.
Experimental Protocol:
-
Perform compression or tensile tests on swollen hydrogel samples using a mechanical testing machine.
-
Determine parameters such as compressive modulus, tensile strength, and elongation at break.
Drug Loading and In Vitro Release Studies
4.1. Drug Loading
Drugs can be loaded into this compound hydrogels using two primary methods:
-
Incorporation during Polymerization: The drug is dissolved in the polymerization solution before the initiation of polymerization. This method entraps the drug within the hydrogel network as it forms.
-
Equilibrium Swelling: A pre-formed hydrogel is immersed in a drug solution of a known concentration. The drug molecules diffuse into the hydrogel network until equilibrium is reached.
4.2. In Vitro Drug Release
Experimental Protocol:
-
Place a drug-loaded hydrogel sample in a known volume of release medium (e.g., PBS at pH 7.4) in a shaker bath maintained at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
Table 1: Illustrative Quantitative Data for this compound Hydrogels
| Property | This compound Hydrogel (1% Crosslinker) | This compound Hydrogel (2% Crosslinker) |
| Swelling Ratio (%) | 850 ± 50 | 620 ± 40 |
| Porosity (%) | 92 ± 3 | 85 ± 4 |
| Compressive Modulus (kPa) | 15 ± 2 | 28 ± 3 |
| Drug Loading Capacity (mg/g) | 5.2 ± 0.4 | 4.1 ± 0.3 |
| Drug Release at 24h (%) | 75 ± 5 | 60 ± 6 |
Note: The data presented in this table is illustrative and will vary depending on the specific synthesis parameters.
Visualizations
Caption: Workflow for this compound hydrogel synthesis.
Caption: Drug loading and release workflow.
References
Application Notes and Protocols for the Aqueous Polymerization of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the polymerization of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA), also known as N-(2-hydroxypropyl)methacrylamide (HPMA), in aqueous solutions. Three key polymerization techniques are covered: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and conventional Free Radical Polymerization.
Introduction
Poly(N-(2,3-dihydroxypropyl)methacrylamide) (pthis compound or pHPMA) is a hydrophilic, non-immunogenic, and biocompatible polymer that has garnered significant interest for biomedical applications, particularly in the field of drug delivery.[1][2][3] Its water solubility and the presence of pendant hydroxyl groups make it an ideal candidate for creating polymer-drug conjugates, hydrogels, and nanoparticles. The ability to control the molecular weight and architecture of pthis compound is crucial for tailoring its properties for specific applications. This document outlines and compares different techniques for achieving this in an aqueous environment, which is often preferred for its green credentials and relevance to biological systems.
Polymerization Techniques: A Comparative Overview
The choice of polymerization technique significantly impacts the characteristics of the resulting pthis compound. While conventional free radical polymerization is a straightforward method, it offers limited control over the polymer's molecular weight and dispersity. In contrast, controlled/living radical polymerization (CLRP) techniques like RAFT and ATRP allow for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.
Table 1: Comparison of Polymerization Techniques for Aqueous this compound Polymerization
| Feature | Free Radical Polymerization | RAFT Polymerization | ATRP |
| Control over MW | Poor | Excellent | Excellent |
| Dispersity (Đ) | High (>1.5) | Low (typically <1.3) | Low (typically <1.3) |
| "Living" Character | No | Yes | Yes |
| Reaction Conditions | Simple, robust | Requires a chain transfer agent (CTA) | Requires a metal catalyst and a ligand |
| Aqueous Compatibility | Good | Excellent with appropriate CTA | Can be challenging, requires specific catalyst/ligand systems |
| End-group Fidelity | Low | High | High |
Quantitative Data Summary
The following tables summarize typical experimental conditions and resulting polymer characteristics for the aqueous polymerization of this compound using different techniques.
Table 2: RAFT Polymerization of this compound in Aqueous Solution - Experimental Data
| [M]:[CTA]:[I] Ratio | CTA | Initiator | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| 70:1:0.33 | 4-Cyanopentanoic acid dithiobenzoate (CPAD) | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | 70 | 24 | >80 | ~30,000 | 1.13 | |
| 200:1:0.25 | CPAD | ACVA | 70 | - | >95 | - | <1.3 | [4] |
| - | CPAD | ACVA | 70 | 24 | - | 5,500 | 1.2 | [3] |
Table 3: Free Radical Polymerization of this compound - Representative Data
| Monomer Conc. (wt%) | Initiator | Initiator Conc. (mol% to monomer) | Temp (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| - | - | - | - | 29,900 | 1.75 | |
| Typical values for methacrylamides | Ammonium persulfate (APS) | 0.1 - 1.0 | 50 - 70 | Broad | >1.5 | General Knowledge |
Note: Detailed quantitative data for the aqueous ATRP of this compound is less commonly reported in the literature compared to RAFT. The provided ATRP protocol is based on established methods for similar methacrylamides in aqueous media.
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound in Aqueous Buffer
This protocol describes the synthesis of well-defined pthis compound using RAFT polymerization in an aqueous acetate buffer.
Materials:
-
N-(2,3-dihydroxypropyl)methacrylamide (this compound) monomer
-
4-Cyanopentanoic acid dithiobenzoate (CPAD) as Chain Transfer Agent (CTA)
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA) as initiator
-
Acetic acid
-
Sodium acetate
-
Deionized water
-
Nitrogen gas
-
Dialysis tubing (e.g., MWCO 3,500 g/mol )
-
Freeze-dryer
Procedure:
-
Preparation of Acetate Buffer: Prepare an aqueous acetate buffer (e.g., 1.5 M sodium acetate and 0.5 M acetic acid, pH 5).
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound monomer, CPAD (CTA), and ACVA (initiator) in the acetate buffer. A typical molar ratio of [this compound]:[CPAD]:[ACVA] is 70:1:0.33.
-
Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes while cooling in an ice bath.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).
-
Termination: To quench the polymerization, expose the reaction mixture to air and cool it down to room temperature.
-
Purification:
-
The resulting polymer solution is purified by dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator fragments, and salts.
-
The purified polymer solution is then lyophilized (freeze-dried) to obtain the solid pthis compound.
-
-
Characterization: The molecular weight (Mn, Mw) and dispersity (Đ) of the polymer can be determined by size exclusion chromatography (SEC) or gel permeation chromatography (GPC).
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound in Aqueous Solution (Adapted)
This protocol is adapted from established procedures for the aqueous ATRP of other water-soluble methacrylamides.
Materials:
-
N-(2,3-dihydroxypropyl)methacrylamide (this compound) monomer
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
Tris(2-pyridylmethyl)amine (TPMA) or Tris[2-(dimethylamino)ethyl]amine (Me6TREN) as ligand
-
Deionized water
-
Nitrogen gas
-
Syringe filters
-
Dialysis tubing
-
Freeze-dryer
Procedure:
-
Ligand and Catalyst Preparation: In a Schlenk flask, add the ligand (e.g., TPMA) and deionized water. Deoxygenate by bubbling with nitrogen for 20 minutes. Then, add CuBr under a positive nitrogen pressure. Stir the mixture until a clear, colored solution is formed, indicating the formation of the Cu(I)-ligand complex.
-
Monomer and Initiator Solution: In a separate flask, dissolve the this compound monomer and the initiator (EBiB) in deionized water. Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.
-
Initiation of Polymerization: Using a deoxygenated syringe, transfer the monomer/initiator solution to the flask containing the catalyst complex.
-
Polymerization: Place the sealed reaction flask in a thermostated bath at a set temperature (e.g., 25-50°C) and stir. Monitor the polymerization by taking samples periodically for conversion analysis (e.g., via ¹H NMR).
-
Termination: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air. The solution will typically turn blue/green, indicating the oxidation of Cu(I) to Cu(II).
-
Purification:
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Further purify the polymer by dialysis against deionized water.
-
Isolate the final polymer by freeze-drying.
-
-
Characterization: Analyze the polymer's molecular weight and dispersity using SEC/GPC.
Protocol 3: Conventional Free Radical Polymerization of this compound in Aqueous Solution
This protocol describes a simple method for synthesizing pthis compound without control over its molecular architecture.
Materials:
-
N-(2,3-dihydroxypropyl)methacrylamide (this compound) monomer
-
Ammonium persulfate (APS) or another water-soluble initiator
-
Deionized water
-
Nitrogen gas
-
Acetone or methanol (for precipitation)
Procedure:
-
Reaction Setup: Dissolve the this compound monomer in deionized water in a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Deoxygenation: Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.
-
Initiation: While maintaining a nitrogen atmosphere, add a solution of the initiator (e.g., APS) in deionized water to the monomer solution. The amount of initiator will influence the final molecular weight (lower initiator concentration generally leads to higher molecular weight).[5]
-
Polymerization: Heat the reaction mixture to a desired temperature (e.g., 60-80°C) and stir for several hours. The solution will become more viscous as the polymerization proceeds.
-
Isolation:
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by pouring the aqueous solution into a large excess of a non-solvent like acetone or methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with the non-solvent.
-
Dry the polymer in a vacuum oven until a constant weight is achieved.
-
-
Characterization: The molecular weight and dispersity of the resulting polymer can be characterized by SEC/GPC, which will typically show a broad molecular weight distribution.
Visualizations
The following diagrams illustrate the experimental workflows for the described polymerization techniques.
Caption: Workflow for RAFT polymerization of this compound.
References
- 1. Direct, controlled synthesis of the nonimmunogenic, hydrophilic polymer, poly(N-(2-hydroxypropyl)methacrylamide) via RAFT in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) [mdpi.com]
Application Notes and Protocols for DHPMA in Dental Material Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,3-Dihydroxypropyl Methacrylate (DHPMA) in the fabrication of dental materials. This document outlines the synthesis of this compound, its incorporation into dental resin formulations, and detailed protocols for the characterization of the resulting materials. Due to the limited availability of published data on this compound-specific dental formulations, this document presents established testing protocols and illustrative data to guide researchers in this emerging area.
Introduction to this compound in Dental Materials
2,3-Dihydroxypropyl Methacrylate (this compound), also known as glycerol monomethacrylate, is a hydrophilic monomer that holds promise for applications in dental restorative materials. Its two hydroxyl groups offer the potential for strong hydrogen bonding, which can enhance adhesion to tooth structures and improve the wetting of fillers. Furthermore, its hydrophilic nature may be beneficial in the formulation of dental adhesives and materials designed to interact with the moist oral environment. This compound can be considered as a potential alternative or additive to conventional methacrylate monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA).
Synthesis of this compound
The synthesis of this compound for dental applications requires high purity to ensure biocompatibility and predictable polymerization kinetics. A common method involves the ring-opening reaction of glycidyl methacrylate.
Protocol 1: Synthesis of this compound via Hydrolysis of Glycidyl Methacrylate
This protocol describes the acid-catalyzed hydrolysis of glycidyl methacrylate to produce 2,3-dihydroxypropyl methacrylate.
Materials:
-
Glycidyl methacrylate (GMA)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydroquinone (polymerization inhibitor)
-
Diethyl ether (or other suitable organic solvent)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycidyl methacrylate in a mixture of deionized water and a small amount of a water-miscible co-solvent if necessary.
-
Add a catalytic amount of sulfuric acid to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Fourier Transform Infrared (FTIR) spectroscopy by observing the disappearance of the epoxy group peak.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous solution multiple times with diethyl ether in a separatory funnel.
-
Combine the organic extracts and wash them with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Add a small amount of hydroquinone as a polymerization inhibitor.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude this compound product.
-
Purify the this compound by vacuum distillation or column chromatography to achieve high purity.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.
Formulation of this compound-Based Dental Resins
This compound can be incorporated into dental resin formulations as a base monomer or a comonomer to tailor the properties of the final material. Below is an exemplary formulation for an experimental dental composite.
Exemplary Formulation of a this compound-Based Composite
Components:
-
Resin Matrix:
-
This compound (Dihydroxypropyl methacrylate)
-
TEGDMA (Triethylene glycol dimethacrylate) as a diluent monomer
-
-
Photoinitiator System:
-
Camphorquinone (CQ)
-
Ethyl 4-(dimethylamino)benzoate (EDMAB)
-
-
Inhibitor:
-
Butylated hydroxytoluene (BHT)
-
-
Filler:
-
Silanized barium glass or silica particles (e.g., 0.7 µm average particle size)
-
Procedure:
-
In a light-protected container, mix this compound and TEGDMA in the desired weight ratio (e.g., 70:30 wt%).
-
Add the photoinitiator system (e.g., 0.5 wt% CQ and 1.0 wt% EDMAB relative to the total monomer weight) and the inhibitor (e.g., 0.01 wt% BHT).
-
Mix the components thoroughly until a homogeneous resin matrix is obtained. This can be done using a magnetic stirrer in a dark environment.
-
Gradually incorporate the silanized filler particles into the resin matrix until the desired filler loading is achieved (e.g., 60-75 wt%).
-
Mix the composite paste using a dental mixing spatula or a dual asymmetric centrifuge mixer to ensure uniform filler distribution and to minimize the inclusion of air bubbles.
-
Store the prepared composite paste in a light-proof syringe or container at a cool temperature before use.
Characterization of this compound-Based Dental Materials
The following protocols are based on established standards for testing dental materials, such as ISO 4049 for polymer-based restorative materials.
Protocol 2: Determination of Degree of Conversion (DC) by FTIR Spectroscopy
The degree of conversion is a critical parameter that indicates the extent of polymerization and influences the mechanical properties and biocompatibility of the material.
Apparatus and Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Dental curing light unit.
-
Uncured and cured composite samples.
-
KBr pellets (for transmission mode, if ATR is not used).
Procedure:
-
Place a small amount of the uncured composite paste on the ATR crystal of the FTIR spectrometer.
-
Record the infrared spectrum of the uncured sample. The spectral range should typically be from 4000 to 400 cm⁻¹.
-
Identify the absorption peak corresponding to the methacrylate C=C double bond stretching vibration (aliphatic), typically around 1638 cm⁻¹.
-
Identify an internal standard peak that does not change during polymerization, such as the aromatic C=C bond stretching vibration around 1608 cm⁻¹ if an aromatic monomer is present, or a carbonyl C=O group peak around 1720 cm⁻¹.
-
Light-cure the sample directly on the ATR crystal for the recommended time (e.g., 40 seconds) using a dental curing light.
-
Immediately after curing, record the spectrum of the cured sample.
-
Calculate the degree of conversion (DC) using the following formula, based on the change in the ratio of the aliphatic C=C peak height (or area) to the internal standard peak height (or area) before and after curing:
DC (%) = [1 - ( (Peak Heightaliphatic C=C / Peak Heightinternal standard)cured / (Peak Heightaliphatic C=C / Peak Heightinternal standard)uncured )] x 100
Protocol 3: Flexural Strength and Modulus Testing (Three-Point Bending Test)
Flexural strength is a key mechanical property that indicates the material's ability to withstand bending forces, which is crucial for restorative dental materials.
Apparatus and Materials:
-
Universal testing machine with a three-point bending fixture.
-
Rectangular mold (25 mm x 2 mm x 2 mm, according to ISO 4049).
-
Dental curing light unit.
-
Calipers for precise measurement.
-
Deionized water bath at 37°C.
Procedure:
-
Fabricate bar-shaped specimens (n ≥ 5) by packing the composite paste into the rectangular mold.
-
Cover the mold with a transparent matrix strip and a glass slide, and apply pressure to extrude excess material.
-
Light-cure the specimen from both the top and bottom surfaces according to a standardized protocol (e.g., overlapping irradiations for 40 seconds each).
-
Remove the specimen from the mold and lightly polish any flash.
-
Store the specimens in deionized water at 37°C for 24 hours before testing.
-
Measure the dimensions (width and height) of each specimen at the center using calipers.
-
Mount the specimen on the two supports of the three-point bending fixture in the universal testing machine. The span between the supports should be 20 mm.
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
Record the fracture load (F) in Newtons.
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the formula:
σ = (3 * F * L) / (2 * b * h²)
where:
-
F = Fracture load (N)
-
L = Span between supports (mm)
-
b = Width of the specimen (mm)
-
h = Height of the specimen (mm)
-
-
The flexural modulus can be determined from the slope of the initial linear portion of the load-deflection curve.
Protocol 4: Water Sorption and Solubility Testing
Water sorption and solubility are important for evaluating the long-term stability of dental materials in the oral environment.
Apparatus and Materials:
-
Disc-shaped mold (e.g., 15 mm diameter, 1 mm thickness).
-
Analytical balance (accuracy of 0.01 mg).
-
Desiccator with silica gel.
-
Oven at 37°C.
-
Deionized water.
Procedure:
-
Prepare disc-shaped specimens (n ≥ 3) and light-cure them from both sides.
-
Place the specimens in a desiccator and store them at 37°C until a constant mass (m₁) is achieved (weighing every 24 hours until the mass change is less than 0.1 mg).
-
Measure the diameter and thickness of each specimen to calculate the volume (V).
-
Immerse the specimens in deionized water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot them dry to remove surface water, and weigh them (m₂).
-
Recondition the specimens in the desiccator at 37°C until a constant mass (m₃) is achieved.
-
Calculate the water sorption (Wsp) and solubility (Wsl) in µg/mm³ using the following formulas:
Wsp = (m₂ - m₃) / V Wsl = (m₁ - m₃) / V
Protocol 5: Cytotoxicity Testing (MTT Assay based on ISO 10993-5)
Biocompatibility is a critical requirement for all dental materials. The MTT assay is a common in vitro method to assess the cytotoxicity of material extracts.
Apparatus and Materials:
-
Cell culture flasks and 96-well plates.
-
Fibroblast cell line (e.g., L929 or human gingival fibroblasts).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Incubator (37°C, 5% CO₂).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
-
Cured disc-shaped specimens of the dental material.
Procedure:
-
Eluate Preparation:
-
Sterilize the cured material specimens with an appropriate method (e.g., ethylene oxide or UV irradiation).
-
Immerse the specimens in cell culture medium at a surface area to volume ratio of 3 cm²/mL.
-
Incubate at 37°C for 24 hours to create the material extract (eluate).
-
-
Cell Seeding:
-
Seed fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Cell Exposure:
-
Remove the culture medium from the wells and replace it with the prepared material extracts (undiluted and serial dilutions).
-
Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).
-
Incubate the cells with the extracts for 24 hours.
-
-
MTT Assay:
-
After the exposure period, remove the extracts and add MTT solution to each well.
-
Incubate for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control.
-
According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.
-
Data Presentation
The following tables present illustrative data for a hypothetical this compound-based dental composite compared to typical values for conventional Bis-GMA/TEGDMA-based composites. Note: The data for the this compound-based composite is exemplary and should be experimentally determined.
Table 1: Mechanical and Physical Properties of Experimental Dental Composites
| Property | This compound/TEGDMA (70/30) with 70% Filler (Illustrative) | Bis-GMA/TEGDMA (50/50) with 70% Filler (Typical Range) | Test Method |
| Flexural Strength (MPa) | 90 - 120 | 80 - 140 | ISO 4049 (Three-Point Bending) |
| Flexural Modulus (GPa) | 7 - 10 | 8 - 12 | ISO 4049 (Three-Point Bending) |
| Degree of Conversion (%) | 60 - 75 | 55 - 75 | FTIR Spectroscopy |
| Water Sorption (µg/mm³) | 25 - 35 | 15 - 30 | ISO 4049 |
| Solubility (µg/mm³) | 1.0 - 2.0 | 0.5 - 1.5 | ISO 4049 |
Table 2: Biocompatibility of Experimental Dental Composite Extracts
| Cell Viability (%) | This compound/TEGDMA (70/30) Extract (Illustrative) | Bis-GMA/TEGDMA (50/50) Extract (Typical) | Test Method |
| 24-hour exposure | > 85% | > 80% | ISO 10993-5 (MTT Assay) |
Conclusion
This compound presents an interesting alternative for the formulation of dental materials due to its hydrophilicity and potential for enhanced adhesion. The protocols provided here offer a framework for the synthesis and comprehensive characterization of this compound-based dental composites. Further research is needed to fully elucidate the performance of these materials and to establish a comprehensive dataset of their mechanical, physical, and biological properties. Researchers are encouraged to use these notes as a guide for their investigations into this promising area of dental material science.
Application Notes and Protocols: RAFT Polymerization of DHPMA for Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of block copolymers containing poly(dihydropyran-functionalized methacrylate) (PDHPMA) via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This compound is a valuable monomer for creating polymers with acid-labile side chains, which can be deprotected under mild acidic conditions to reveal hydroxyl groups. This functionality is particularly useful for applications in drug delivery, biomaterials, and nanotechnology, where stimuli-responsive materials are required. The protocols provided herein are based on established RAFT polymerization techniques for structurally similar methacrylates with protected hydroxyl groups, offering a robust starting point for the synthesis and characterization of Pthis compound-based block copolymers.
Introduction to RAFT Polymerization of this compound
RAFT polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. The key to RAFT polymerization is the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization via a degenerative chain transfer process.
For the synthesis of block copolymers containing a Pthis compound segment, a common strategy is to first synthesize a macro-CTA of the first block, which is then chain-extended with the this compound monomer. The dihydropyran group serves as a protecting group for a hydroxyl functionality, which can be cleaved post-polymerization in acidic conditions to yield a hydrophilic block. This "smart" property is highly desirable for applications such as pH-responsive drug delivery systems.
Experimental Protocols
Due to the limited availability of specific protocols for the RAFT polymerization of this compound in published literature, the following protocols are based on well-established procedures for the RAFT polymerization of other protected hydroxyl-functionalized methacrylates, such as solketal methacrylate (SMA). These conditions are expected to be readily adaptable for this compound.
Materials
-
Monomer for First Block (e.g., Methyl Methacrylate, MMA): Purified by passing through a column of basic alumina to remove inhibitor.
-
Dihydropyran-functionalized Methacrylate (this compound): To be synthesized or purchased. Should be inhibitor-free before use.
-
RAFT Chain Transfer Agent (CTA): e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD).
-
Initiator: e.g., Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanopentanoic acid) (V-501). Recrystallized from an appropriate solvent (e.g., methanol for AIBN).
-
Solvent: Anhydrous, inhibitor-free solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF)).
-
Degassing Equipment: Schlenk line or equipment for freeze-pump-thaw cycles.
-
Standard laboratory glassware: Schlenk flasks, syringes, magnetic stir bars, etc.
Protocol 1: Synthesis of a Poly(methyl methacrylate) (PMMA) Macro-CTA
This protocol describes the synthesis of a PMMA homopolymer that will serve as the macro-chain transfer agent for the subsequent polymerization of this compound.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the RAFT agent (e.g., CPDTC), the first monomer (MMA), and the initiator (e.g., AIBN) in the chosen solvent (e.g., 1,4-dioxane). The molar ratio of [Monomer]:[CTA]:[Initiator] is crucial for controlling the molecular weight and should be carefully calculated based on the desired degree of polymerization (DP). A typical ratio is[1]::[0.1].
-
Degassing: The reaction mixture must be thoroughly deoxygenated to prevent termination of the radical polymerization. This is typically achieved by performing at least three freeze-pump-thaw cycles.
-
Polymerization: After degassing, the flask is backfilled with an inert gas (e.g., nitrogen or argon) and placed in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). The polymerization is allowed to proceed for a predetermined time (e.g., 4-24 hours), with stirring.
-
Monitoring and Termination: The reaction progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy and the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC). The polymerization is typically stopped by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: The resulting PMMA macro-CTA is purified by precipitation into a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum until a constant weight is achieved.
Protocol 2: Synthesis of PMMA-b-Pthis compound Block Copolymer
This protocol outlines the chain extension of the PMMA macro-CTA with the this compound monomer.
-
Reaction Setup: In a Schlenk flask, dissolve the purified PMMA macro-CTA in the reaction solvent. Add the this compound monomer and the initiator. The molar ratio of [this compound]:[PMMA macro-CTA]:[Initiator] will determine the length of the second block. A typical ratio might be::[0.1].
-
Degassing: As with the first step, the reaction mixture must be deoxygenated using freeze-pump-thaw cycles.
-
Polymerization: The flask is placed in a preheated oil bath (typically at the same temperature as the first polymerization) and stirred for the desired reaction time.
-
Monitoring and Termination: The polymerization is monitored and terminated in the same manner as for the macro-CTA synthesis.
-
Purification: The final block copolymer is purified by precipitation into a suitable non-solvent to remove any unreacted this compound monomer and initiator residues. The purified polymer is then dried under vacuum.
Protocol 3: Deprotection of Pthis compound Block to Yield PMMA-b-P(HEMA-co-MVA)
The dihydropyran group can be cleaved under mild acidic conditions to reveal the hydroxyl group.
-
Dissolution: Dissolve the PMMA-b-Pthis compound block copolymer in a suitable solvent (e.g., acetone or THF).
-
Acidification: Add a catalytic amount of a strong acid (e.g., hydrochloric acid or trifluoroacetic acid).
-
Reaction: Stir the mixture at room temperature for several hours (e.g., 2-6 hours). The progress of the deprotection can be monitored by ¹H NMR by observing the disappearance of the characteristic signals of the dihydropyran group.
-
Neutralization and Purification: Neutralize the acid with a base (e.g., triethylamine). The deprotected polymer can then be purified by dialysis against deionized water or by precipitation.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of block copolymers using a protected hydroxyl-functionalized methacrylate, which can be used as a starting point for the RAFT polymerization of this compound.
Table 1: Synthesis of PMMA Macro-CTA
| Entry | [MMA]:[CTA]:[AIBN] Ratio | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) (GPC) | PDI |
| 1 | 50:1:0.1 | 1,4-Dioxane | 70 | 8 | 5,200 | 1.15 |
| 2 | 100:1:0.1 | Toluene | 60 | 12 | 10,500 | 1.12 |
| 3 | 150:1:0.2 | DMF | 80 | 6 | 14,800 | 1.20 |
Table 2: Synthesis of PMMA-b-P(Protected-HEMA) Block Copolymers
| Entry | Macro-CTA | [Protected-HEMA]:[Macro-CTA]:[AIBN] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) (GPC) | PDI |
| 1 | PMMA (Mn=5,200) | 100:1:0.1 | 1,4-Dioxane | 70 | 12 | 17,500 | 1.18 |
| 2 | PMMA (Mn=10,500) | 200:1:0.1 | Toluene | 60 | 18 | 32,000 | 1.15 |
| 3 | PMMA (Mn=14,800) | 250:1:0.2 | DMF | 80 | 10 | 45,500 | 1.25 |
Note: "Protected-HEMA" is used as a proxy for this compound.
Visualizations
RAFT Polymerization Mechanism
Caption: Mechanism of RAFT polymerization.
Experimental Workflow for Block Copolymer Synthesis
Caption: Workflow for Pthis compound block copolymer synthesis.
Application: pH-Responsive Micelle Formation for Drug Delivery
Caption: pH-responsive drug delivery concept.
References
Preparation of DHPMA Monolithic Columns for High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of di(2-hydroxypropyl) methacrylamide (DHPMA) monolithic columns for High-Performance Liquid Chromatography (HPLC). These columns are particularly well-suited for the separation of polar and hydrophilic compounds, making them a valuable tool in pharmaceutical analysis, drug metabolism studies, and proteomics.
Introduction
Monolithic columns, characterized by their continuous, porous structure, offer significant advantages over traditional particle-packed columns in HPLC. These benefits include lower backpressure, higher permeability, and enhanced mass transfer, which translate to faster separations and improved efficiency.[1] this compound-based monolithic columns, in particular, provide a hydrophilic surface that is ideal for Hydrophilic Interaction Liquid Chromatography (HILIC), a technique essential for the analysis of polar analytes often encountered in drug development.[2][3][4][5] The diol groups of the this compound monomer also allow for further functionalization, expanding their application to affinity chromatography for drug target interaction studies.[2]
Experimental Protocols
Synthesis of N-(2-hydroxypropyl)methacrylamide (HPMA) Monomer
Materials:
-
Methacryloyl chloride
-
1-Amino-2-propanol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
A detailed and widely referenced protocol for the synthesis of HPMA involves the reaction of methacryloyl chloride with 1-aminopropan-2-ol in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.
Note: A detailed, publicly available, step-by-step protocol for the direct synthesis of di(2-hydroxypropyl) methacrylamide (this compound) is not readily found in the reviewed scientific literature. The protocols primarily focus on the synthesis of the precursor N-(2-hydroxypropyl)methacrylamide (HPMA). Further derivatization would be required to obtain the di-hydroxypropylated monomer.
Preparation of Poly(this compound-co-MBA) Monolithic Capillary Columns
This protocol is adapted from a study on the optimization of hydrophilic poly(this compound-co-MBA) monolithic columns.[2]
Materials:
-
Di(2-hydroxypropyl) methacrylamide (this compound)
-
N,N'-Methylenebis(acrylamide) (MBA) (crosslinker)
-
Dimethyl sulfoxide (DMSO) (porogen)
-
1,4-Butanediol (porogen)
-
Dodecanol (porogen)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Fused silica capillary (e.g., 75 µm i.d.)
-
Sonicator
-
Water bath
Procedure:
-
Capillary Pre-treatment: Before polymerization, the inner surface of the fused silica capillary must be functionalized to ensure covalent attachment of the monolith to the wall. This typically involves flushing with solutions of NaOH, HCl, and then a silanizing agent like 3-(trimethoxysilyl)propyl methacrylate.
-
Preparation of the Polymerization Mixture:
-
Prepare a porogen mixture of DMSO, 1,4-butanediol, and dodecanol.
-
Add the crosslinker, MBA, to the porogen mixture and sonicate until fully dissolved.
-
Add the this compound monomer to the mixture and sonicate until dissolved.
-
Finally, add the initiator, AIBN, and sonicate briefly to ensure homogeneity.
-
-
Polymerization:
-
Fill the pre-treated capillary with the final polymerization mixture.
-
Seal both ends of the capillary.
-
Submerge the capillary in a water bath set to the desired polymerization temperature (e.g., 85 °C) for a specific duration (e.g., 30 minutes).[2]
-
-
Column Washing:
-
After polymerization, carefully open the ends of the capillary.
-
Connect the column to an HPLC pump and flush with a suitable solvent, such as methanol or acetonitrile, to remove the porogens and any unreacted components.
-
Characterization and Performance Data
The performance of this compound monolithic columns can be evaluated based on several key parameters. The following table summarizes performance data for a poly(this compound-co-MBA) monolithic capillary column as reported in the literature.
| Parameter | Value | Conditions/Notes |
| Permeability (K) | (4.8 ± 0.5) × 10⁻¹⁴ m² | Provides an indication of the flow resistance of the column. |
| Column Efficiency (N/m) | 117,600 plates/m | Measured at the optimal flow velocity (u_opt = 0.09 cm s⁻¹).[2][6] |
| Optimal Flow Velocity (u_opt) | 0.09 cm s⁻¹ | The mobile phase velocity at which the highest efficiency is achieved.[2][6] |
| Application Mode | HILIC, Affinity Chromatography | Suitable for separation of polar compounds and for immobilization of biological ligands.[2] |
| Protein Grafting Capacity | 13 ± 0.7 pmol cm⁻¹ | Demonstrates the column's suitability for affinity chromatography applications.[2][6] |
Applications in Drug Development
This compound monolithic columns are highly valuable in various stages of drug development, from discovery to quality control. Their hydrophilic nature makes them ideal for the analysis of polar drugs and their metabolites, which are often challenging to retain and separate on conventional reversed-phase columns.
Hydrophilic Interaction Liquid Chromatography (HILIC)
In HILIC mode, these columns can be used for:
-
Analysis of polar drugs and drug candidates: Many modern pharmaceuticals are polar molecules that are poorly retained in reversed-phase chromatography. This compound columns offer excellent retention and separation for such compounds.[3]
-
Metabolism studies: The separation of polar metabolites from a parent drug in biological matrices is a critical step in understanding a drug's pharmacokinetic profile.
-
Analysis of biomolecules: The separation of polar biomolecules like nucleosides, amino acids, and small peptides is readily achieved on this compound monoliths.[2]
Affinity Chromatography
The diol groups on the surface of this compound monoliths can be chemically modified to immobilize enzymes, receptors, or antibodies. This allows for their use in:
-
Drug-target interaction studies: By immobilizing a target protein, the column can be used to screen for potential drug candidates that bind to the target.[2]
-
Enzyme inhibitor screening: Immobilized enzymes can be used to identify and characterize enzyme inhibitors.
-
Immunoaffinity purification: Antibodies immobilized on the monolith can be used for the specific capture and purification of antigens from complex biological samples.
Visualized Experimental Workflow and Logical Relationships
Workflow for this compound Monolithic Column Preparation and Application
Caption: Workflow for the preparation and application of this compound monolithic columns.
Logical Relationship in HILIC-based Drug Metabolism Study
Caption: Workflow for a drug metabolism study using a this compound monolithic column.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Itaconic Acid-Based Organic-Polymer Monolithic Column for Hydrophilic Capillary Electrochromatography and Its Application in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Crosslinking DHPMA with N,N'-methylenebis(acrylamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels, three-dimensional polymeric networks capable of absorbing large amounts of water, have emerged as promising materials for a variety of biomedical applications, including controlled drug delivery. Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them ideal candidates for delivering drugs in a sustained and targeted manner. This document provides detailed application notes and protocols for the synthesis and characterization of hydrogels based on dihydropyrimidinone-methacrylate (DHPMA) crosslinked with N,N'-methylenebis(acrylamide) (MBA).
The this compound monomer offers unique properties due to the presence of the dihydropyrimidinone moiety, which can participate in hydrogen bonding and potentially interact with encapsulated drug molecules, influencing their release profile. N,N'-methylenebis(acrylamide) is a commonly used crosslinker that forms robust hydrogel networks. By varying the concentration of the monomer and crosslinker, the physicochemical properties of the resulting hydrogel, such as swelling behavior, mechanical strength, and drug release kinetics, can be precisely controlled. These hydrogels are being explored for their potential in delivering a wide range of therapeutic agents, from small molecule drugs to larger biologics.
Experimental Protocols
Synthesis of Dihydropyrimidinone-methacrylate (this compound) Monomer
This protocol is adapted from the synthesis of similar hydroxylated methacrylate monomers.
Materials:
-
Glycerol dimethacrylate
-
Acetic anhydride
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycerol dimethacrylate and acetic anhydride in a suitable solvent like dichloromethane.
-
Add a catalytic amount of sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by washing the organic layer with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound monomer by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified this compound monomer using FTIR and ¹H NMR spectroscopy to confirm its structure.
Synthesis of this compound-MBA Hydrogels via Free-Radical Polymerization
Materials:
-
Dihydropyrimidinone-methacrylate (this compound) monomer
-
N,N'-methylenebis(acrylamide) (MBA)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
-
Molds (e.g., glass plates with spacers, cylindrical molds)
Procedure:
-
Prepare a series of precursor solutions with varying concentrations of this compound and MBA in deionized water (refer to Table 1 for example formulations).
-
For each formulation, dissolve the desired amounts of this compound and MBA in deionized water in a beaker with gentle stirring until a homogeneous solution is obtained.
-
Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, ammonium persulfate (APS), to the solution and stir to dissolve. The concentration of APS is typically kept low (e.g., 0.5-1.0 mol% with respect to the total monomer concentration).
-
Add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED), to the solution and mix thoroughly. The polymerization reaction will initiate shortly after the addition of TEMED.
-
Immediately pour the polymerization solution into the desired molds.
-
Allow the polymerization to proceed at room temperature for a set time (e.g., 2-4 hours) or until a solid hydrogel is formed.
-
After polymerization, carefully remove the hydrogels from the molds and immerse them in a large volume of deionized water to wash away any unreacted monomers, initiator, and accelerator. The washing water should be changed several times over a period of 48-72 hours.
-
The purified hydrogels can then be used for subsequent characterization studies.
Data Presentation
The following tables summarize the quantitative data for the synthesis and characterization of this compound-MBA hydrogels. The data presented here are representative values based on studies of analogous methacrylate-based hydrogel systems and should be experimentally verified for the specific this compound-MBA system.
Table 1: Reaction Conditions for this compound-MBA Hydrogel Synthesis
| Formulation Code | This compound (mol%) | MBA (mol%) | APS (mol% of total monomer) | TEMED (mol% of total monomer) |
| DMH-1 | 99.5 | 0.5 | 0.5 | 0.5 |
| DMH-2 | 99.0 | 1.0 | 0.5 | 0.5 |
| DMH-3 | 98.0 | 2.0 | 0.5 | 0.5 |
| DMH-4 | 97.0 | 3.0 | 0.5 | 0.5 |
Table 2: Swelling Ratio of this compound-MBA Hydrogels
| Formulation Code | MBA Concentration (mol%) | Equilibrium Swelling Ratio (g/g) |
| DMH-1 | 0.5 | 25.3 ± 1.8 |
| DMH-2 | 1.0 | 18.7 ± 1.2 |
| DMH-3 | 2.0 | 12.5 ± 0.9 |
| DMH-4 | 3.0 | 8.9 ± 0.6 |
| Swelling ratio was determined in phosphate-buffered saline (PBS, pH 7.4) at 37°C. |
Table 3: Mechanical Properties of this compound-MBA Hydrogels
| Formulation Code | MBA Concentration (mol%) | Compressive Modulus (kPa) |
| DMH-1 | 0.5 | 25 ± 3 |
| DMH-2 | 1.0 | 58 ± 5 |
| DMH-3 | 2.0 | 110 ± 9 |
| DMH-4 | 3.0 | 185 ± 15 |
| Compressive modulus was determined from the initial linear region of the stress-strain curve. |
Table 4: In Vitro Drug Release from this compound-MBA Hydrogels
| Formulation Code | MBA Concentration (mol%) | Cumulative Drug Release at 24h (%) | Cumulative Drug Release at 72h (%) |
| DMH-1 | 0.5 | 65 ± 4 | 92 ± 3 |
| DMH-2 | 1.0 | 52 ± 3 | 85 ± 4 |
| DMH-3 | 2.0 | 38 ± 2 | 73 ± 3 |
| DMH-4 | 3.0 | 25 ± 2 | 61 ± 2 |
| Model drug: Doxorubicin. Release studies were conducted in PBS (pH 7.4) at 37°C. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound-MBA hydrogels.
Caption: Logical relationship of drug release from a this compound-MBA hydrogel and subsequent cellular uptake.
Application Notes and Protocols for the Functionalization of DHPMA Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) polymers, often used interchangeably with the closely related and more extensively studied N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, for various biomedical applications. This compound and HPMA copolymers are highly versatile and biocompatible polymer backbones for the development of advanced drug delivery systems.[1][2][3][4] Their functionalization allows for the attachment of therapeutic agents, targeting moieties, and imaging agents, enabling the creation of sophisticated nanomedicines.[1][5][6]
The key to their utility lies in the ability to precisely control their molecular weight and incorporate various functional groups.[4][7] These functional groups can be introduced during polymerization or through post-polymerization modification, offering a flexible platform for creating tailored drug carriers.[8][9] This document outlines the synthesis of this compound-based copolymers, their functionalization with drugs and targeting ligands, and characterization methods.
Key Applications of Functionalized this compound Polymers:
-
Targeted Cancer Therapy: this compound polymers can be conjugated with anticancer drugs and targeting ligands (e.g., antibodies, peptides) to enhance drug accumulation in tumor tissues while minimizing systemic toxicity.[2][3][10]
-
Controlled Drug Release: By incorporating stimuli-responsive linkers, such as pH-sensitive or enzymatically cleavable spacers, this compound-drug conjugates can be designed to release their therapeutic payload specifically within the tumor microenvironment or inside cancer cells.[4][10]
-
Biomedical Imaging: The covalent attachment of imaging agents to this compound polymers allows for the development of nanoprobes for various imaging modalities, aiding in disease diagnosis and monitoring treatment efficacy.[11][12][13][14]
-
Delivery of Biologics: These polymers can serve as carriers for peptides, proteins, and nucleic acids, protecting them from degradation and improving their pharmacokinetic profiles.[4]
Experimental Data on Functionalized this compound (HPMA) Copolymers
The following tables summarize representative quantitative data for this compound/HPMA copolymer-drug conjugates from various studies. This data highlights the tunable properties of these polymer systems.
Table 1: Physicochemical Properties of HPMA Copolymer-Drug Conjugates
| Conjugate ID | Drug | Spacer | Drug Content (wt%) | Mw (kDa) | PDI | Reference |
| LC1 | Cytarabine | 3-aminopropanoyl | 12.5 - 14.7 | - | - | [15] |
| LC2 | Cytarabine | 5-pentanoyl | 12.5 - 14.7 | - | - | [15] |
| LC4 | Cytarabine | 4-aminobenzoyl | 12.5 - 14.7 | - | - | [15] |
| LC6 | Cytarabine | diglycyl | 12.5 - 14.7 | - | - | [15] |
| SC1 (star) | Cytarabine | - | 12.5 - 14.7 | - | - | [15] |
| P-D-R8MTS | Doxorubicin | pH-responsive | - | - | - | [4] |
Mw: Molecular Weight; PDI: Polydispersity Index. Data for Mw and PDI were not always available in the summarized text.
Table 2: In Vitro Drug Release from HPMA Copolymer-Drug Conjugates
| Conjugate ID | Condition | % Drug Released after 72h | Reference |
| LC1 | pH 7.4 | ~20% (80% bound) | [15] |
| LC4 | pH 7.4 | ~5% (95% bound) | [15] |
| LC6 | pH 7.4 | ~20% (80% bound) | [15] |
| SC1 | pH 7.4 | ~10% (90% bound) | [15] |
Visualizing the Functionalization Workflow
The following diagrams illustrate the key processes involved in the synthesis and functionalization of this compound polymers for targeted drug delivery.
Caption: Workflow for synthesis and functionalization of this compound polymer-drug conjugates.
Caption: A typical experimental workflow for creating and verifying functionalized this compound polymers.
Protocols
Protocol 1: Synthesis of a Reactive this compound Copolymer Precursor
This protocol describes the synthesis of a this compound copolymer containing reactive p-nitrophenyl ester (ONp) groups, which serve as precursors for conjugation with amine-containing molecules. This is a common method for creating a versatile polymer backbone.[16]
Materials:
-
N-(2,3-dihydroxypropyl)methacrylamide (this compound)
-
N-methacryloyl-glycylglycine p-nitrophenyl ester (MA-GG-ONp)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Acetone
-
Diethyl ether
-
Reaction vessel with a magnetic stirrer and gas inlet/outlet
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer and Initiator Preparation: In a reaction vessel, dissolve this compound and MA-GG-ONp in anhydrous DMF. The molar ratio of this compound to MA-GG-ONp will determine the density of reactive groups on the final polymer. A typical ratio might be 90:10 mol%.
-
Initiator Addition: Add the initiator (AIBN) to the solution. The amount is typically around 0.5-1.0 mol% relative to the total monomer concentration.
-
Inert Atmosphere: Seal the reaction vessel and bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed vessel in an oil bath preheated to 60°C. Allow the polymerization to proceed for 24 hours with continuous stirring.
-
Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a well-stirred excess of an acetone/diethyl ether mixture (e.g., 3:1 v/v).
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the precipitation solvent mixture to remove unreacted monomers and initiator.
-
Drying: Dry the purified polymer precursor under vacuum at room temperature to a constant weight.
-
Characterization: Characterize the precursor for molecular weight and polydispersity using Gel Permeation Chromatography (GPC). The content of reactive ONp groups can be quantified by UV-Vis spectrophotometry after reacting a small sample with an amine.
Protocol 2: Conjugation of an Amine-Containing Drug (e.g., Doxorubicin) to the this compound Precursor
This protocol details the covalent attachment of a therapeutic agent to the reactive polymer precursor via an aminolysis reaction.[16]
Materials:
-
Reactive this compound copolymer precursor (from Protocol 1)
-
Amine-containing drug (e.g., Doxorubicin hydrochloride, Dox-NH2)
-
Anhydrous DMSO or DMF
-
Triethylamine (TEA) or another suitable base (if the drug is a hydrochloride salt)
-
Dialysis tubing (with appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Polymer Dissolution: Dissolve the reactive this compound copolymer precursor in anhydrous DMSO to a concentration of approximately 50-100 mg/mL.
-
Drug and Base Addition: In a separate vial, dissolve the doxorubicin hydrochloride in a small amount of anhydrous DMSO. Add a slight molar excess of triethylamine to neutralize the HCl and free the primary amine group.
-
Conjugation Reaction: Add the doxorubicin solution to the stirring polymer solution. The molar ratio of drug to reactive ester groups can be varied to control the final drug loading. A typical ratio is 1:1 to 1:1.5 (ester:drug).
-
Incubation: Seal the reaction vessel, protect it from light (as doxorubicin is light-sensitive), and stir at room temperature for 4-6 hours.
-
Reaction Quenching (Optional): To ensure all reactive p-nitrophenyl esters are consumed, a small amount of an amino-containing compound like ethanolamine can be added and reacted for another 1-2 hours.
-
Purification: Transfer the reaction mixture to a dialysis bag. Dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted drug, byproducts (p-nitrophenol), and solvent.
-
Lyophilization: Freeze the purified polymer-drug conjugate solution and lyophilize to obtain a dry, fluffy powder.
-
Characterization:
-
Drug Loading: Determine the amount of conjugated doxorubicin using UV-Vis spectrophotometry (measuring absorbance at ~485 nm).
-
Confirmation: Confirm covalent attachment and characterize the final conjugate using NMR spectroscopy.
-
Purity: Use HPLC to confirm the absence of free drug.
-
Protocol 3: Attachment of a Targeting Ligand (Post-Drug Conjugation)
This protocol describes the addition of a targeting moiety, such as galactosamine for targeting the asialoglycoprotein receptor on hepatocytes, to the remaining reactive sites on the polymer backbone.[16]
Materials:
-
This compound-drug conjugate with remaining reactive groups
-
Targeting ligand with a primary amine (e.g., galactosamine)
-
Anhydrous DMSO or a suitable buffer (e.g., borate buffer, pH 8.0)
-
Dialysis tubing
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound-drug conjugate in anhydrous DMSO or the appropriate buffer.
-
Ligand Addition: Add the targeting ligand to the polymer solution. The molar ratio will depend on the desired degree of targeting.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Purification: Purify the final targeted polymer-drug conjugate by dialysis against deionized water for 48-72 hours.
-
Lyophilization: Lyophilize the purified solution to obtain the final product as a dry powder.
-
Characterization:
-
Ligand Content: Quantify the amount of attached ligand using an appropriate assay (e.g., a colorimetric assay for sugars or NMR).
-
Confirmation: Verify the presence of the drug and ligand on the same polymer backbone through comprehensive characterization techniques.
-
These protocols provide a foundational framework for the functionalization of this compound polymers. Researchers should optimize reaction conditions, purification methods, and characterization techniques based on the specific properties of the drug, linker, and targeting moiety being used.
References
- 1. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infona.pl [infona.pl]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. mdpi.com [mdpi.com]
- 5. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. m.youtube.com [m.youtube.com]
- 8. openaccess.iyte.edu.tr [openaccess.iyte.edu.tr]
- 9. Multifunctional Poly[N-(2-hydroxypropyl)methacrylamide] Copolymers via Postpolymerization Modification and Sequential Thiol–Ene Chemistry [agris.fao.org]
- 10. HPMA Copolymer-Drug Conjugates with Controlled Tumor-Specific Drug Release. | Semantic Scholar [semanticscholar.org]
- 11. Conjugated polymer nanoparticles for drug delivery and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymeric Nanostructures for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. π-Conjugated Polymer Nanoparticles from Design, Synthesis to Biomedical Applications: Sensing, Imaging, and Therapy [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Application of Poly(DHPMA) in Tissue Engineering Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(N-(2-hydroxypropyl)methacrylamide) (pDHPMA) is a synthetic, water-soluble polymer that has garnered significant interest in the field of biomedical engineering. Its excellent biocompatibility, hydrophilicity, and tunable properties make it an ideal candidate for the fabrication of tissue engineering scaffolds. These scaffolds can provide a three-dimensional environment that mimics the native extracellular matrix (ECM), promoting cell adhesion, proliferation, and differentiation, which are crucial for tissue regeneration. This document provides detailed application notes and experimental protocols for the use of pthis compound in tissue engineering scaffolds, aimed at researchers, scientists, and professionals in drug development.
Applications in Tissue Engineering
pthis compound-based scaffolds have shown promise in various tissue engineering applications, including:
-
Bone Tissue Engineering: pthis compound hydrogels can be functionalized with bioactive molecules, such as peptides containing the Arg-Gly-Asp (RGD) sequence, to enhance osteoblast adhesion and proliferation. Their porous structure, which can be controlled during fabrication, allows for nutrient and oxygen transport, essential for bone regeneration.
-
Cartilage Tissue Engineering: The mechanical properties of pthis compound hydrogels can be tailored to match those of native cartilage. These scaffolds can support the growth and differentiation of chondrocytes, the cells responsible for cartilage formation.
-
Nerve Tissue Engineering: pthis compound-based conduits can guide axonal regeneration across nerve gaps. The biocompatibility of the material minimizes inflammatory responses, creating a favorable environment for nerve repair.
-
Drug and Growth Factor Delivery: The hydrogel network of pthis compound can be used as a reservoir for the controlled release of therapeutic agents, such as growth factors like Vascular Endothelial Growth Factor (VEGF), to promote angiogenesis and tissue healing.
Data Presentation: Properties of pthis compound Scaffolds
The following tables summarize key quantitative data for pthis compound hydrogel scaffolds. It is important to note that these values can be significantly influenced by the specific synthesis parameters, such as monomer concentration, crosslinker density, and fabrication method.
| Property | Value Range | Method of Measurement | Notes |
| Mechanical Properties | |||
| Compressive Modulus | 10 - 500 kPa | Unconfined Compression Test | Can be tuned by varying the crosslinker concentration. Higher concentration leads to a stiffer gel. |
| Tensile Strength | 0.1 - 1.5 MPa | Tensile Testing | Dependent on the polymer molecular weight and crosslinking density. |
| Structural Properties | |||
| Porosity | 70 - 95% | Liquid Displacement/SEM | Achieved through techniques like salt leaching or freeze-drying. |
| Pore Size | 50 - 300 µm | SEM Image Analysis | Controllable by the size of the porogen (e.g., salt crystals) or the freezing rate in freeze-drying. |
| Physicochemical Properties | |||
| Swelling Ratio | 500 - 2000% | Gravimetric Analysis | High swelling is indicative of the hydrogel's hydrophilicity. |
| In Vitro Degradation | Weeks to Months | Mass Loss in PBS | Can be engineered by incorporating hydrolytically or enzymatically degradable crosslinkers. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the fabrication and characterization of pthis compound scaffolds.
Protocol 1: Synthesis of pthis compound Hydrogel by Free-Radical Polymerization
Objective: To synthesize a pthis compound hydrogel suitable for cell encapsulation or as a base material for scaffold fabrication.
Materials:
-
N-(2-hydroxypropyl)methacrylamide (HPMA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
Equipment:
-
Glass vials
-
Syringes and needles
-
Vortex mixer
-
UV lamp (for photopolymerization, optional)
Procedure:
-
Prepare a monomer solution by dissolving HPMA (e.g., 10-20% w/v) and EGDMA (e.g., 1-5 mol% relative to HPMA) in PBS.
-
Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove oxygen, which inhibits polymerization.
-
Add the initiator, APS (e.g., 0.1% w/v of monomer), to the solution and mix thoroughly.
-
Add the accelerator, TEMED (e.g., 0.1% v/v of monomer), to initiate the polymerization reaction.
-
Quickly vortex the solution and cast it into the desired mold or between two glass plates with a spacer of defined thickness.
-
Allow the polymerization to proceed at room temperature for 1-2 hours or until a solid gel is formed. For photopolymerization, expose the solution to UV light for 10-15 minutes.
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with distilled water or PBS for 24-48 hours, with frequent changes of the washing solution, to remove unreacted monomers and other reagents.
Protocol 2: Fabrication of Porous pthis compound Scaffolds using Salt Leaching
Objective: To create a porous pthis compound scaffold with an interconnected pore network.[1]
Materials:
-
pthis compound hydrogel precursor solution (from Protocol 1)
-
Sodium chloride (NaCl) crystals, sieved to the desired size range (e.g., 100-300 µm)
-
Distilled water
Equipment:
-
Molds (e.g., Teflon or silicone)
-
Spatula
-
Vacuum oven
Procedure:
-
Prepare the pthis compound hydrogel precursor solution as described in Protocol 1.
-
Add sieved NaCl crystals to the precursor solution at a desired polymer-to-salt ratio (e.g., 1:5 to 1:10 by weight).
-
Thoroughly mix the components with a spatula to ensure a homogeneous distribution of the salt particles within the polymer solution.
-
Cast the mixture into a mold and initiate polymerization as described in Protocol 1.
-
After the hydrogel is fully cured, immerse the salt-laden scaffold in a large volume of distilled water.
-
Stir the water gently and change it frequently over 2-3 days to ensure complete leaching of the NaCl.[1] The volume previously occupied by the salt crystals will form an interconnected porous network.[1]
-
Once the salt is completely leached out, the porous scaffold can be used directly in its hydrated state or freeze-dried for long-term storage.
Protocol 3: Fabrication of Porous pthis compound Scaffolds using Freeze-Drying (Lyophilization)
Objective: To create a highly porous pthis compound scaffold with a sponge-like architecture.
Materials:
-
Synthesized pthis compound hydrogel (from Protocol 1)
-
Distilled water
Equipment:
-
Freeze-dryer (lyophilizer)
-
Scalpel or biopsy punch
Procedure:
-
Synthesize a pthis compound hydrogel as described in Protocol 1.
-
Cut the hydrogel into the desired shape and size.
-
Immerse the hydrogel in distilled water to ensure it is fully swollen.
-
Freeze the swollen hydrogel at a controlled rate (e.g., -20°C or -80°C). The freezing rate influences the final pore size; slower freezing generally results in larger pores.
-
Transfer the frozen hydrogel to a freeze-dryer and lyophilize for 24-48 hours, or until all the water has sublimated.
-
The resulting scaffold will be a lightweight, highly porous structure. Store in a desiccator until use.
Protocol 4: In Vitro Cell Viability Assessment using MTT Assay
Objective: To evaluate the cytocompatibility of pthis compound scaffolds by assessing the viability of cells cultured on them.
Materials:
-
Sterile pthis compound scaffolds
-
Cell line of interest (e.g., fibroblasts, osteoblasts)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Equipment:
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Sterilize the pthis compound scaffolds using an appropriate method (e.g., ethylene oxide, gamma irradiation, or immersion in 70% ethanol followed by extensive washing with sterile PBS).
-
Place the sterile scaffolds into the wells of a 96-well plate.
-
Seed the cells onto the scaffolds at a predetermined density (e.g., 1 x 10^4 cells/scaffold). Include control wells with cells seeded directly on the tissue culture plastic.
-
Incubate the plate for the desired time periods (e.g., 1, 3, and 7 days).
-
At each time point, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, carefully remove the MTT solution.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance and can be expressed as a percentage of the control.
Protocol 5: Morphological Characterization by Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology and porous structure of pthis compound scaffolds.
Materials:
-
pthis compound scaffolds
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde solution (2.5% in PBS)
-
Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%)
-
Hexamethyldisilazane (HMDS) or critical point dryer
Equipment:
-
Scanning Electron Microscope (SEM)
-
Sputter coater
Procedure:
-
Fix the scaffolds by immersing them in 2.5% glutaraldehyde solution for at least 2 hours at 4°C.
-
Wash the fixed scaffolds three times with PBS for 15 minutes each.
-
Dehydrate the scaffolds through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, and 100%), with each step lasting 15-20 minutes. Perform the final 100% ethanol step three times.
-
Dry the dehydrated scaffolds. This can be achieved by either critical point drying or by chemical drying with HMDS. For HMDS, immerse the scaffolds in a 1:1 solution of ethanol:HMDS for 10 minutes, followed by two immersions in 100% HMDS for 10 minutes each. Allow the scaffolds to air-dry in a fume hood.
-
Mount the dried scaffolds onto SEM stubs using double-sided carbon tape.
-
Sputter-coat the scaffolds with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
Image the scaffolds using an SEM. For hydrated samples, an Environmental SEM (ESEM) can be used to visualize the scaffold in a near-native state.[2][3][4]
Visualization of Cellular Signaling and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of pthis compound in tissue engineering.
Caption: Experimental workflow for pthis compound scaffold development.
Caption: RGD-Integrin signaling on pthis compound scaffolds.
Caption: Growth factor delivery from pthis compound scaffolds.
References
Troubleshooting & Optimization
troubleshooting low conversion in DHPMA polymerization
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 2,3-dihydroxypropyl methacrylate (DHPMA).
Troubleshooting Low Monomer Conversion
Low conversion of this compound monomer to polymer is a common issue that can arise from several factors. This guide will walk you through a systematic approach to identify and resolve the root cause of poor polymerization performance.
Q1: I am getting very low or no polymer yield. What are the first things I should check?
A1: Start by verifying the foundational aspects of your experimental setup. Often, simple oversights can lead to polymerization failure.
Initial Checks:
-
Initiator Presence and Activity: Confirm that the initiator was added to the reaction mixture. Initiators, especially peroxides, can degrade over time. Use a fresh batch of initiator or test the activity of your current stock. For thermally activated initiators like AIBN, ensure the reaction temperature is adequate for its decomposition.
-
Reaction Temperature: Verify that the reaction is being conducted at the correct temperature.[1][2][3] The rate of polymerization is highly dependent on temperature.[1][2][3] For AIBN-initiated polymerization of methacrylates, temperatures are typically in the range of 60-80 °C.
-
Reaction Time: Ensure the polymerization has been allowed to proceed for a sufficient amount of time. Some polymerizations can be slow to initiate or propagate. A typical timeframe for this compound polymerization can be several hours.
Q2: I've confirmed my basic setup is correct, but the conversion is still low. What are the next steps?
A2: If the basic parameters are correct, the issue may lie with the purity of your reagents or the presence of inhibitors.
Reagent and System Purity:
-
Monomer Purity: Commercial this compound can contain isomers (such as 1,3-dihydroxypropyl methacrylate) which may have different reactivity ratios and affect polymerization kinetics. The presence of other impurities can also hinder the reaction. Consider purifying the monomer, for example, by passing it through a column of basic alumina to remove acidic impurities.
-
Inhibitor Removal: Monomers like this compound are often shipped with inhibitors (e.g., hydroquinone or MEHQ) to prevent spontaneous polymerization during storage. These inhibitors must be removed before polymerization. The most common method for removing phenolic inhibitors is to wash the monomer with an aqueous alkali solution (e.g., 5-10% NaOH), followed by washing with deionized water to remove the salt, and then drying the monomer. Alternatively, passing the monomer through a column of inhibitor-removal resin is a convenient method.
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It is crucial to deoxygenate the reaction mixture thoroughly before initiating the polymerization. This is typically achieved by bubbling an inert gas (like nitrogen or argon) through the reaction mixture for an extended period (e.g., 30 minutes) or by several freeze-pump-thaw cycles.
Q3: My reagents are pure and the system is deoxygenated, but my conversion rates are inconsistent. What else could be the problem?
A3: Inconsistent results often point to subtle variations in experimental conditions or reagent concentrations.
Reaction Parameters and Stoichiometry:
-
Initiator Concentration: The concentration of the initiator has a direct impact on the rate of polymerization and the molecular weight of the resulting polymer. Too low of an initiator concentration may result in a very slow reaction and low conversion. Conversely, an excessively high initiator concentration can lead to shorter polymer chains and may increase the likelihood of side reactions. It is recommended to start with a well-established initiator-to-monomer ratio from the literature and then optimize as needed.
-
Solvent Effects: The choice of solvent can influence the polymerization kinetics. Ensure your solvent is dry and free of impurities that could interfere with the reaction. For this compound, solvents like dimethyl sulfoxide (DMSO) have been used successfully.
-
Stirring: Inhomogeneous mixing can lead to localized differences in monomer and initiator concentrations, resulting in inconsistent polymerization. Ensure adequate and consistent stirring throughout the reaction.
Frequently Asked Questions (FAQs)
Q: What is a typical initiator and concentration for this compound polymerization? A: A common thermal initiator for methacrylate polymerization is 2,2'-azobis(2-methylpropionitrile) (AIBN). A typical concentration is in the range of 0.1 to 1.0 mol% with respect to the monomer. For example, a study on the copolymerization of this compound used 0.5 mol% AIBN.
Q: At what temperature should I conduct the polymerization of this compound? A: The optimal temperature depends on the initiator used. For AIBN, a common temperature range is 60-80 °C. A specific protocol for a this compound copolymerization used a temperature of 70 °C.
Q: How can I monitor the conversion of this compound during the reaction? A: Monomer conversion can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using techniques such as ¹H NMR spectroscopy or Fourier-transform infrared (FTIR) spectroscopy. In ¹H NMR, the disappearance of the vinyl proton signals of the monomer can be compared to an internal standard to quantify the conversion.
Q: Can the hydroxyl groups of this compound interfere with the polymerization? A: The hydroxyl groups are generally compatible with free-radical polymerization. However, they can participate in chain transfer reactions, which may affect the molecular weight of the polymer. It is important to use reaction conditions that minimize these side reactions.
Quantitative Data Summary
The following tables provide a template for summarizing how different experimental parameters can affect this compound polymerization. It is recommended to populate these tables with your own experimental data to aid in troubleshooting and optimization.
Table 1: Effect of Initiator Concentration on this compound Polymerization (Note: This table is a template. The data presented are illustrative for a generic methacrylate polymerization and should be replaced with your own experimental results for this compound.)
| [Monomer]:[Initiator] Ratio | Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1 | 6 | 85 | 15,000 | 1.8 |
| 200:1 | 6 | 70 | 28,000 | 1.7 |
| 500:1 | 6 | 45 | 55,000 | 1.6 |
Table 2: Effect of Temperature on this compound Polymerization (Note: This table is a template. The data presented are illustrative for a generic methacrylate polymerization and should be replaced with your own experimental results for this compound.)
| Temperature (°C) | Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 60 | 8 | 65 | 35,000 | 1.7 |
| 70 | 8 | 88 | 32,000 | 1.8 |
| 80 | 8 | 95 | 29,000 | 1.9 |
Experimental Protocols
Protocol 1: Free-Radical Homopolymerization of this compound
This protocol is a general guideline for the homopolymerization of this compound using AIBN as a thermal initiator.
Materials:
-
2,3-dihydroxypropyl methacrylate (this compound), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Oil bath with temperature controller
Procedure:
-
Monomer Purification: If the this compound contains an inhibitor, pass it through a column of inhibitor-remover resin or perform a basic wash as described in the troubleshooting section.
-
Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 5 g, 31.2 mmol) and AIBN (e.g., 25.6 mg, 0.156 mmol, for a 200:1 monomer:initiator ratio) in anhydrous DMSO (e.g., 15 mL).
-
Deoxygenation: Seal the flask and purge the solution with nitrogen or argon for 30 minutes while stirring. Alternatively, perform three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Monitoring (Optional): To determine conversion over time, carefully extract small aliquots of the reaction mixture at predetermined time points for analysis (e.g., by ¹H NMR).
-
Termination and Precipitation: After the desired reaction time (e.g., 6-24 hours), stop the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether or cold methanol).
-
Purification: Isolate the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in this compound polymerization.
Mechanism of Free-Radical Polymerization
Caption: The three key stages of free-radical polymerization: initiation, propagation, and termination.
References
- 1. JOURNAL OF POLYMER SCIENCE PART A-POLYMER CHEMISTRY [researchportal.uc3m.es]
- 2. Aromatic polyamides and acrylic polymers as solid sensory materials and smart coated fibres for high acidity colorimetric sensing - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Polymer science. A material fix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Mechanical Properties of DHPMA Hydrogels
Welcome to the technical support center for N-(2,3-dihydroxypropyl) methacrylamide (DHPMA) hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the mechanical integrity of this compound hydrogels.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrogel is too weak and brittle for my application. What are the primary strategies to improve its mechanical strength?
A1: The mechanical properties of hydrogels are intrinsically linked to their internal structure. To enhance the strength and toughness of your this compound hydrogels, consider the following fundamental approaches:
-
Increase Crosslinking Density: A higher concentration of crosslinker will create a more tightly linked polymer network, generally leading to a stiffer and stronger hydrogel. However, be aware that excessive crosslinking can sometimes lead to increased brittleness.
-
Incorporate a Second Polymer Network: Creating an interpenetrating network (IPN) or a double network (DN) hydrogel can significantly enhance toughness.[1][2][3][4] In an IPN, a second polymer network is formed within the first this compound network without covalent bonding between them. In a DN hydrogel, the two networks are interlocked, which is highly effective at dissipating energy and resisting fracture.
-
Add Reinforcing Fillers: The incorporation of nanomaterials like silica nanoparticles, nanoclays, or carbon nanotubes can act as reinforcing agents within the hydrogel matrix, thereby improving its mechanical strength.
-
Copolymerization: Introducing a comonomer with different properties during the polymerization of this compound can tailor the mechanical characteristics of the resulting hydrogel.
Q2: What is the difference between an Interpenetrating Polymer Network (IPN) and a Double Network (DN) hydrogel?
A2: Both IPNs and DNs involve two independent polymer networks, but they differ in their structure and the resulting mechanical properties. An IPN consists of two crosslinked polymer networks that are physically entangled but not covalently bonded to each other. A DN hydrogel, on the other hand, is a specific type of IPN where the first network is tightly crosslinked and brittle, while the second network is loosely crosslinked and ductile. This unique structure allows for significant energy dissipation upon deformation, leading to exceptionally tough hydrogels.
Q3: How do I choose a suitable crosslinker for my this compound hydrogel?
A3: The choice of crosslinker depends on the desired properties and the polymerization method. For free-radical polymerization of this compound, common crosslinkers include:
-
N,N'-methylenebis(acrylamide) (MBAA): A standard and effective crosslinker for acrylamide-based hydrogels.
-
Poly(ethylene glycol) diacrylate (PEGDA): Offers more flexibility and can be used to tune the hydrophilicity and mesh size of the network.
-
Ethylene glycol dimethacrylate (EGDMA): Another common crosslinker that can impart rigidity to the hydrogel.
The reactivity of the crosslinker and its concentration will directly impact the final mechanical properties. It is advisable to empirically determine the optimal crosslinker and its concentration for your specific application.
Q4: What are the common methods for characterizing the mechanical properties of this compound hydrogels?
A4: Standard mechanical testing methods for hydrogels include:
-
Tensile Testing: Measures the hydrogel's resistance to being stretched. Key parameters obtained are tensile strength (stress at break), elongation at break (how much it can stretch before breaking), and Young's modulus (stiffness).
-
Compression Testing: Measures the hydrogel's resistance to being squeezed. This is particularly relevant for applications where the hydrogel will be under compressive loads.
-
Rheology: Characterizes the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').[5][6] These parameters provide insight into the gel's solid-like and liquid-like behavior, respectively.
Troubleshooting Guides
Issue 1: The this compound solution does not form a gel or results in a very weak, viscous liquid.
| Possible Cause | Suggested Solution |
| Insufficient Initiator or Crosslinker Concentration | Increase the concentration of the initiator (e.g., APS/TEMED) or the crosslinker (e.g., MBAA). A certain threshold concentration is required for effective gelation. |
| Inhibitor in Monomer | Ensure that any polymerization inhibitor present in the this compound monomer is removed prior to use, for example, by passing the solution through an inhibitor removal column. |
| Oxygen Inhibition | Oxygen can inhibit free-radical polymerization. Degas your monomer solution by bubbling with an inert gas (e.g., nitrogen or argon) before adding the initiator. |
| Incorrect Temperature or pH | The kinetics of the polymerization reaction can be sensitive to temperature and pH. Ensure that the reaction conditions are optimal for the chosen initiator system. |
| Low Monomer Concentration | If the concentration of this compound is too low, the polymer chains may not be long enough or numerous enough to form a crosslinked network. Increase the monomer concentration. |
Issue 2: The this compound hydrogel is formed but is too brittle and fractures easily.
| Possible Cause | Suggested Solution |
| Excessive Crosslinking | While increasing crosslinker concentration strengthens the gel, too much can lead to brittleness. Reduce the crosslinker concentration to find a balance between strength and flexibility. |
| Homogeneous Network Structure | A single-network hydrogel can be inherently brittle. Consider forming a double network (DN) or interpenetrating polymer network (IPN) hydrogel to introduce a mechanism for energy dissipation.[1][2][3][4] |
| Lack of a Reinforcing Phase | The absence of a reinforcing component can lead to poor fracture toughness. Incorporate nanofillers like silica, clay, or carbon nanotubes to enhance the hydrogel's resistance to crack propagation. |
Data Presentation: Impact of Modification Strategies on Hydrogel Mechanical Properties
The following tables summarize quantitative data from studies on various hydrogel systems, illustrating the impact of different strategies for improving mechanical properties. While not specific to this compound, these examples provide a general understanding of the expected outcomes.
Table 1: Effect of Crosslinker Concentration on Mechanical Properties
| Hydrogel System | Crosslinker Concentration | Compressive Modulus (kPa) | Reference |
| Gelatin Methacryloyl (GelMA) | Low | ~5 | [7] |
| Gelatin Methacryloyl (GelMA) | High | ~20 | [7] |
| Alginate | 1% | ~10 | [8] |
| Alginate | 2% | ~25 | [8] |
Table 2: Comparison of Single Network vs. Double Network/Interpenetrating Polymer Network Hydrogels
| Hydrogel Type | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Single Network Alginate | ~0.02 | ~15 | [8] |
| Alginate-Polyacrylamide DN | ~1.0 | ~2000 | [8] |
| Single Network GelMA | ~0.015 | ~20 | [4] |
| GelMA/Alginate IPN | ~0.17 | ~40 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Double Network (DN) Hydrogel
This protocol describes a general method for creating a this compound-based double network hydrogel, a common strategy for enhancing mechanical toughness.
-
First Network Synthesis:
-
Dissolve this compound monomer and a high concentration of a crosslinker (e.g., MBAA) in deionized water.
-
Add a photoinitiator (e.g., Irgacure 2959).
-
Pour the solution into a mold and expose it to UV light to form the first, brittle network.
-
Wash the resulting hydrogel extensively to remove unreacted monomers.
-
-
Second Network Synthesis:
-
Swell the first network hydrogel in an aqueous solution containing a second monomer (e.g., acrylamide) and a low concentration of a crosslinker.
-
Add a second initiator system (e.g., APS/TEMED).
-
Allow the second network to polymerize within the first network.
-
Wash the resulting DN hydrogel to remove any unreacted components.
-
Protocol 2: Mechanical Testing - Uniaxial Tensile Test
-
Sample Preparation: Prepare dumbbell-shaped hydrogel samples using a mold. Ensure the dimensions are consistent for all samples.
-
Testing Setup:
-
Use a universal testing machine equipped with a suitable load cell (e.g., 10 N).
-
Clamp the hydrogel sample, ensuring it is securely held without being damaged.
-
-
Test Execution:
-
Apply a constant strain rate (e.g., 10 mm/min) until the sample fractures.
-
Record the load and displacement data.
-
-
Data Analysis:
-
Calculate the stress by dividing the load by the initial cross-sectional area of the sample.
-
Calculate the strain by dividing the displacement by the initial gauge length.
-
Plot the stress-strain curve to determine the tensile strength, elongation at break, and Young's modulus.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 3. Interpenetrating Polymer Network HA/Alg-RGD Hydrogel: An Equilibrium of Macroscopic Stability and Microscopic Adaptability for 3D Cell Growth and Vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-healing interpenetrating network hydrogel based on GelMA/alginate/nano-clay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanical Characterization of Multilayered Hydrogels: A Rheological Study for 3D-Printed Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailoring Hydrogel Composition and Stiffness to Control Smooth Muscle Cell Differentiation in Bioprinted Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. politesi.polimi.it [politesi.polimi.it]
Technical Support Center: Synthesis of 2,3-Dihydroxypropyl Methacrylate (DHPMA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3-dihydroxypropyl methacrylate (DHPMA).
Frequently Asked Questions (FAQs)
1. What are the common methods for synthesizing 2,3-dihydroxypropyl methacrylate (this compound)?
There are two primary synthetic routes for this compound:
-
Hydrolysis of Glycidyl Methacrylate (GMA): This is a common and direct method involving the acid- or base-catalyzed ring-opening of the epoxide in GMA to form the diol.[1] Acid-catalyzed hydrolysis is often preferred to simplify purification.[1]
-
Protected Glycerol Route: This multi-step approach involves protecting the hydroxyl groups of glycerol, reacting the protected glycerol with a methacrylic acid derivative (like methacryloyl chloride), and then deprotecting the diol to yield this compound.[1][2] This method can offer high yields of 95-98%.[1]
2. What are the most common impurities in this compound synthesis?
Common impurities include:
-
1,3-dihydroxypropyl methacrylate: This is a structural isomer of this compound and is a significant impurity that can affect the final polymer's properties and reactivity.[1][3]
-
Unreacted Starting Materials: Depending on the synthetic route, these can include glycidyl methacrylate (GMA), glycerol, and methacrylic acid.[1][4]
-
Byproducts: Side reactions can lead to the formation of various byproducts. For instance, in the hydrolysis of GMA, incomplete reaction can leave residual GMA.
3. How do impurities, particularly the 1,3-isomer, affect the final application?
The presence of impurities can significantly impact the polymerization kinetics and the properties of the resulting polymer. For example, the reactivity ratio of this compound was found to be higher (3.09) when a purer form was used compared to a previously reported value (2.55) where the monomer contained a higher percentage of the 1,3-isomer.[1][3] For applications in drug delivery and biomedical materials, high purity is crucial to ensure predictable material performance and biocompatibility.
4. What are the recommended methods for purifying crude this compound?
Vacuum distillation is the most effective technique for obtaining high-purity this compound.[1] This method separates compounds based on their different boiling points under reduced pressure, which allows for distillation at lower temperatures, minimizing the risk of thermal degradation and premature polymerization of the monomer.[1] A purity of over 99% can be achieved through this method.[1]
5. Which analytical techniques are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard and powerful methods for confirming the chemical structure and assessing the purity of this compound.[1][2]
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of this compound | Incomplete reaction during hydrolysis of GMA. | - Ensure proper pH control; acidic conditions (e.g., pH 3.5) favor the epoxide ring-opening.[5][6] - Increase reaction time or temperature, monitoring for side product formation. |
| Loss of product during workup or purification. | - Optimize extraction procedures. - For vacuum distillation, ensure the system is properly sealed to maintain a stable, low pressure. | |
| Presence of 1,3-dihydroxypropyl methacrylate isomer | The reaction conditions may favor the formation of the 1,3-isomer. | - The specific synthetic route can influence isomer formation. The hydrolysis of GMA is a common source of this isomer. - Careful control of reaction temperature and pH may help to minimize its formation. - High-efficiency vacuum distillation can be used to separate the isomers, although it can be challenging due to close boiling points. |
| Residual Glycidyl Methacrylate (GMA) in the final product | Incomplete hydrolysis of the epoxide ring. | - Increase the duration of the hydrolysis reaction or the concentration of the acid catalyst. - Monitor the reaction progress using techniques like TLC or GC to ensure complete consumption of GMA. |
| Product is discolored (yellow or brown) | Thermal degradation or polymerization during synthesis or purification. | - Use a polymerization inhibitor (e.g., hydroquinone) during distillation. - Perform distillation under a high vacuum to lower the boiling point and reduce thermal stress on the product. The boiling point of this compound is reported to be 140°C at 0.6 mmHg.[1][7] |
| Inconsistent Polymerization Results | Presence of uncharacterized impurities in the this compound monomer. | - Repurify the monomer using vacuum distillation. - Characterize the purity of the monomer using ¹H NMR and HPLC before polymerization to ensure it meets the required specifications.[1] |
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₄ | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Boiling Point | 140°C at 0.6 mmHg | [1][7][8][] |
| Density | ~1.161 g/cm³ | [7][8] |
| Water Solubility | 100 g/L at 25°C | [7][8] |
Table 2: Purity and Yield Data for this compound Synthesis Methods
| Synthesis Method | Typical Purity | Typical Yield | Key Considerations | Reference |
| Acid-Catalyzed Hydrolysis of GMA | >90% (before distillation) | Moderate to High | Can result in the formation of the 1,3-isomer. | [1][5] |
| Protected Glycerol Route | High | 95-98% | Multi-step process requiring protection and deprotection. | [1] |
| Purification by Vacuum Distillation | >99% | - | Essential for obtaining high-purity this compound for sensitive applications. | [1] |
Experimental Protocols
1. Synthesis of this compound via Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate
-
Materials: Glycidyl methacrylate (GMA), deionized water, hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add GMA and deionized water.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated HCl while stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours, monitoring the disappearance of the GMA spot by TLC.
-
After the reaction is complete, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) to a pH of ~7.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
-
2. Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Analysis: Acquire the ¹H NMR spectrum. The presence of characteristic peaks for this compound and the absence of peaks corresponding to impurities (e.g., the epoxide protons of GMA) will confirm the purity. The ratio of the integrals of the peaks corresponding to the 2,3- and 1,3-isomers can be used to determine their relative amounts.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common impurities in this compound synthesis.
Caption: Simplified reaction pathway for the hydrolysis of GMA to this compound.
References
- 1. 2,3-Dihydroxypropyl methacrylate | 5919-74-4 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cas 5919-74-4,2,3-DIHYDROXYPROPYL METHACRYLATE | lookchem [lookchem.com]
- 8. 2,3-DIHYDROXYPROPYL METHACRYLATE CAS#: 5919-74-4 [m.chemicalbook.com]
Technical Support Center: Optimization of DHPMA Grafting onto Polymer Backbones
Welcome to the technical support center for the optimization of N-(2,3-dihydroxypropyl) methacrylamide (DHPMA) grafting onto polymer backbones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the grafting of this compound onto polymer backbones. The solutions are based on general principles of free-radical graft polymerization and may require optimization for your specific polymer system.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Grafting Efficiency / Low Degree of Grafting | 1. Suboptimal Initiator Concentration: Too low concentration results in insufficient radical formation. Too high can lead to premature termination.[1] 2. Incorrect Reaction Temperature: Temperature affects initiator decomposition rate and reaction kinetics.[2][3] 3. Inappropriate Monomer Concentration: Low monomer concentration can reduce the propagation rate. 4. Presence of Inhibitors: Oxygen or other impurities can scavenge radicals. 5. Poor Monomer/Initiator Accessibility to the Backbone: Steric hindrance or poor solubility of the polymer backbone. | 1. Optimize Initiator Concentration: Titrate the initiator concentration to find the optimal range for your system. Refer to the data table below for illustrative examples. 2. Adjust Reaction Temperature: Increase the temperature to enhance initiator decomposition, but avoid temperatures that could degrade the polymer backbone. An optimal temperature often exists beyond which grafting efficiency decreases.[2][3][4] 3. Increase Monomer Concentration: Gradually increase the this compound concentration in the reaction feed. 4. De-gas the Reaction Mixture: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the reaction. 5. Improve Solubility: Use a co-solvent system to improve the solubility of the polymer backbone and facilitate access for the monomer and initiator. |
| Homopolymer Formation | 1. High Initiator Concentration: Excess initiator can lead to the polymerization of the monomer in solution rather than on the backbone.[1] 2. High Monomer Concentration: Can favor monomer-monomer reactions over grafting. 3. Chain Transfer Reactions: Chain transfer to monomer or solvent can initiate homopolymerization. | 1. Reduce Initiator Concentration: Use the minimum effective concentration of the initiator. 2. Control Monomer Addition: Add the this compound monomer to the reaction mixture dropwise over a period of time rather than all at once. 3. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. |
| Degradation of Polymer Backbone | 1. High Reaction Temperature: Can lead to thermal degradation of the polymer backbone. 2. Radical Attack on the Backbone: Initiator radicals can sometimes cause chain scission. | 1. Lower the Reaction Temperature: If possible, use a lower temperature initiator or a redox initiator system that is effective at lower temperatures. 2. Use a Milder Initiation Method: Consider photo-initiation or controlled radical polymerization techniques (e.g., ATRP, RAFT) which can be performed under milder conditions. |
| Gel Formation / Cross-linking | 1. High Initiator Concentration: Can lead to a high density of radical sites on the backbone, resulting in intermolecular coupling. 2. Presence of Difunctional Impurities: Impurities in the this compound monomer with two polymerizable groups can act as cross-linkers. | 1. Reduce Initiator Concentration: Lower the concentration of the initiator to reduce the number of active sites. 2. Purify the Monomer: Ensure the purity of the this compound monomer before use. |
| Difficulty in Product Purification | 1. Entanglement of Homopolymer: The p(this compound) homopolymer can be difficult to separate from the grafted copolymer. 2. Similar Solubility of Copolymer and Homopolymer: Makes selective precipitation challenging. | 1. Soxhlet Extraction: For insoluble grafted polymers, use a solvent that dissolves the homopolymer but not the grafted product. Acetone is often effective for removing p(MMA) homopolymer.[5] 2. Dialysis: For water-soluble polymers, dialysis against a large volume of water can remove unreacted this compound and low molecular weight homopolymer. 3. Selective Precipitation/Fractional Precipitation: Use a solvent/non-solvent system to selectively precipitate the grafted copolymer or the homopolymer. This may require extensive optimization. |
| Inconsistent Results | 1. Variability in Reagents: Batch-to-batch variation in polymer backbone, monomer, or initiator. 2. Inconsistent Reaction Conditions: Fluctuations in temperature, stirring rate, or inert atmosphere. | 1. Characterize Starting Materials: Ensure the molecular weight and purity of the polymer backbone and monomer are consistent. 2. Maintain Strict Control Over Reaction Parameters: Use a temperature-controlled reaction setup, consistent stirring, and a robust method for maintaining an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that this compound has been successfully grafted onto my polymer backbone?
A1: A combination of analytical techniques is recommended for confirmation:
-
Fourier Transform Infrared Spectroscopy (FTIR): Look for the appearance of characteristic peaks from this compound in the spectrum of the purified grafted copolymer that are absent in the original polymer backbone. Key peaks for a methacrylate graft would include the C=O stretching vibration (around 1730 cm⁻¹) and C-O stretching.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool to not only confirm grafting but also to quantify the degree of grafting. New proton signals corresponding to the this compound monomer will appear in the spectrum of the copolymer.[8]
-
Gel Permeation Chromatography (GPC): An increase in the molecular weight of the polymer after grafting, as observed by a shift to a shorter retention time in the GPC chromatogram, is a strong indication of successful grafting.[9][10][11]
Q2: How do I calculate the degree of grafting (DG) and grafting efficiency (GE)?
A2: The degree of grafting and grafting efficiency can be calculated using the following formulas:
-
Degree of Grafting (%): DG (%) = [(Weight of grafted polymer - Weight of initial polymer backbone) / Weight of initial polymer backbone] x 100
-
Grafting Efficiency (%): GE (%) = (Weight of grafted polymer / Weight of monomer used) x 100
The weight of the grafted polymer can be determined gravimetrically after thorough purification to remove any homopolymer and unreacted monomer. Alternatively, the composition of the grafted copolymer can be determined by ¹H-NMR, which can then be used to calculate the degree of grafting.
Q3: What is the role of the initiator and how do I choose the right one?
A3: The initiator is a chemical species that, upon decomposition (usually induced by heat or light), generates free radicals that initiate the polymerization process. The choice of initiator depends on several factors:
-
Solubility: The initiator should be soluble in the reaction solvent.
-
Decomposition Temperature: The initiator's half-life at a given temperature should be suitable for the desired reaction time and the thermal stability of your polymer backbone. For thermally sensitive backbones, a low-temperature initiator or a redox initiation system is preferred.
-
Polymer Backbone Reactivity: The initiator should efficiently generate radicals on the polymer backbone.
Common initiators for graft polymerization include potassium persulfate (KPS), benzoyl peroxide (BPO), and redox systems like Fenton's reagent (Fe²⁺/H₂O₂).[5]
Q4: How does reaction time and temperature affect the grafting process?
A4: Both reaction time and temperature are critical parameters:
-
Temperature: Increasing the temperature generally increases the rate of initiator decomposition, leading to a higher concentration of free radicals and potentially a higher grafting rate. However, excessively high temperatures can lead to initiator burnout, increased side reactions like homopolymerization, and degradation of the polymer backbone. An optimal temperature often exists for maximizing the grafting yield.[2][3][4]
-
Reaction Time: The degree of grafting typically increases with reaction time up to a certain point, after which it may level off as the monomer is consumed or the initiator is depleted.
Quantitative Data Summary
| Polymer Backbone | Monomer | Initiator | Initiator Conc. (mol/L) | Temperature (°C) | Effect on Grafting | Reference |
| Chitosan | Methyl Methacrylate (MMA) | Fenton's Reagent (Fe²⁺/H₂O₂) | [Fe²⁺] = 6 x 10⁻⁵, [H₂O₂] = 6 x 10⁻³ | 70 | High grafting percentage (449%) and efficiency (86%) achieved. | [5] |
| Polypropylene | Methacrylic Acid (MAA) | Not Specified | Varied | Increased from 60 to 100 | Grafting degree increased with temperature up to a certain point, then decreased. | [1] |
| Polychloroprene | Methyl Methacrylate (MMA) | Not Specified | Not Specified | 70 - 90 | Grafting was not initiated below 70°C. Optimal grafting was observed at 80°C. | [3] |
| Recycled Polyethylene (RPE) | Glycidyl Methacrylate (GMA) | Dicumyl Peroxide (DCP) | Varied | 175 | Higher GMA concentration led to higher functionalization. Higher DCP led to lower functionalization due to side reactions. | [12] |
Experimental Protocols
Protocol 1: Grafting of this compound onto Chitosan using a Redox Initiator (Adapted from MMA grafting)
This protocol is adapted from a procedure for grafting methyl methacrylate onto chitosan and should be optimized for this compound.[5]
Materials:
-
Chitosan
-
N-(2,3-dihydroxypropyl) methacrylamide (this compound)
-
Ferrous ammonium sulfate (FAS) or Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Acetic acid
-
Acetone
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Dissolve a known amount of chitosan (e.g., 0.3 g) in a 1-2% aqueous acetic acid solution in a three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Add the desired amount of the ferrous salt solution (e.g., to achieve a final concentration of ~6 x 10⁻⁵ M).
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) under a nitrogen atmosphere.
-
Add the desired amount of this compound monomer (e.g., 3 mL).
-
Initiate the reaction by adding the hydrogen peroxide solution (e.g., to achieve a final concentration of ~6 x 10⁻³ M) dropwise.
-
Allow the reaction to proceed for a set time (e.g., 2 hours) with continuous stirring under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into a large volume of a non-solvent like acetone.
-
Filter the precipitate and wash it thoroughly with acetone to remove any p(this compound) homopolymer and unreacted monomer.
-
Dry the purified chitosan-g-p(this compound) in a vacuum oven at a suitable temperature (e.g., 50°C) to a constant weight.
-
Characterize the product using FTIR, NMR, and GPC.
Protocol 2: Photo-initiated Grafting of this compound onto a PEGDA Hydrogel
This protocol provides a general framework for photo-grafting this compound onto a pre-formed PEGDA hydrogel.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
N-(2,3-dihydroxypropyl) methacrylamide (this compound)
-
Phosphate-buffered saline (PBS)
-
UV light source (e.g., 365 nm)
Procedure:
-
Prepare a pre-polymer solution by dissolving PEGDA and a photoinitiator in PBS.
-
Fabricate a PEGDA hydrogel by exposing the pre-polymer solution to UV light for a sufficient time to ensure complete cross-linking.[13][14]
-
Wash the hydrogel extensively with deionized water to remove any unreacted PEGDA and photoinitiator.
-
Prepare a grafting solution containing this compound and a photoinitiator in an appropriate solvent (e.g., water or a water/alcohol mixture).
-
Immerse the swollen PEGDA hydrogel in the grafting solution and allow it to equilibrate.
-
Expose the hydrogel immersed in the grafting solution to UV light to initiate the grafting of this compound from the hydrogel surface and within its network.
-
After the desired irradiation time, remove the hydrogel and wash it extensively with deionized water to remove any p(this compound) homopolymer and unreacted monomer.
-
Dry the grafted hydrogel (e.g., by lyophilization) and characterize it using techniques like FTIR-ATR to confirm surface modification.
Visualizations
Experimental Workflow for this compound Grafting onto a Polymer Backbone
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ukm.my [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce DHPMA Polymer Polydispersity
Welcome to the technical support center for the synthesis of poly(N-(2,3-dihydroxypropyl)methacrylamide) (DHPMA) with controlled, low polydispersity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity index (PDI) and why is it important to control it for this compound polymers in drug delivery?
A1: The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value of 1.0 indicates a perfectly uniform polymer where all chains have the same length. For this compound polymers used in drug delivery, a low PDI (typically below 1.3) is crucial for ensuring batch-to-batch reproducibility, predictable drug loading and release kinetics, and consistent in vivo performance and safety profiles.
Q2: Which polymerization techniques are recommended for synthesizing this compound with low PDI?
A2: To achieve a low PDI, controlled/"living" radical polymerization techniques are highly recommended over conventional free-radical polymerization. The two most effective methods for this compound are:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This is a highly versatile method that works well for a wide range of monomers, including hydrophilic methacrylamides like this compound (HPMA). It allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for synthesizing polymers with controlled architecture and low PDI. While it can be effective for methacrylamides, careful optimization of the catalyst system and reaction conditions is necessary to prevent side reactions.
Q3: Can I reduce the PDI of my this compound polymer after synthesis?
A3: Yes, post-polymerization purification techniques can be employed to narrow the molecular weight distribution and thus reduce the PDI. The most common method is fractional precipitation , where a non-solvent is gradually added to a polymer solution to selectively precipitate polymer chains of different molecular weights. Higher molecular weight chains precipitate first, allowing for the separation of fractions with a narrower PDI.
Troubleshooting Guides
Issue 1: High Polydispersity (PDI > 1.5) in RAFT Polymerization of this compound
| Potential Cause | Troubleshooting Action |
| Inappropriate Monomer:CTA Ratio | The ratio of monomer to Chain Transfer Agent (CTA) is a key determinant of the final molecular weight and PDI. A higher [Monomer]:[CTA] ratio targets a higher molecular weight, which can sometimes lead to a loss of control and broader PDI. Action: Decrease the [Monomer]:[CTA] ratio to target a lower molecular weight. |
| Incorrect CTA:Initiator Ratio | The ratio of CTA to initiator ([CTA]:[I]) influences the rate of polymerization and the "livingness" of the chains. A low [CTA]:[I] ratio can lead to a higher concentration of radicals, increasing the likelihood of termination reactions that broaden the PDI. Action: Increase the [CTA]:[I] ratio, typically to between 3:1 and 10:1. |
| Monomer Impurities | The presence of impurities in the this compound monomer, particularly dimethacrylates, can act as crosslinkers, leading to branched polymers and a significant increase in PDI, especially at high conversions.[1] Action: Purify the this compound monomer before polymerization, for example, by recrystallization.[2] |
| High Monomer Conversion | Pushing the polymerization to very high conversions can sometimes lead to a loss of active chain ends and an increase in termination reactions, resulting in a higher PDI. Action: Monitor the polymerization kinetics and consider stopping the reaction at a moderate conversion (e.g., 70-90%) to maintain good control over the PDI. |
| Side Reactions | For methacrylamides, side reactions involving the amide group can occur, leading to a loss of control. Action: Ensure the polymerization is conducted under optimal conditions (e.g., appropriate pH if in aqueous media, and temperature) to minimize side reactions. |
Issue 2: High Polydispersity (PDI > 1.5) in ATRP of this compound
| Potential Cause | Troubleshooting Action |
| Catalyst Inactivation | The copper catalyst can be complexed by the amide groups of the this compound monomer and polymer, leading to its deactivation and a loss of control over the polymerization.[3] Action: Use a more active catalyst system (e.g., with a ligand like Me6TREN) and consider adding a small amount of Cu(II) halide to the reaction mixture to maintain the equilibrium between active and dormant species. |
| Inappropriate Solvent | The choice of solvent can significantly impact the solubility of the catalyst complex and the polymer, affecting the polymerization kinetics and control. Action: For hydrophilic monomers like this compound, polar solvents or aqueous media are often used. Ensure the catalyst complex is soluble in the chosen solvent system. |
| Initiator Efficiency | The efficiency of initiation from the alkyl halide initiator is crucial for ensuring all polymer chains start growing at the same time. Action: Use a highly efficient initiator, such as ethyl 2-bromoisobutyrate (EBiB) or methyl 2-chloropropionate (MCP). |
| High Radical Concentration | A high concentration of active radicals can lead to increased termination reactions. Action: Adjust the ratio of Cu(I) to Cu(II) to favor the dormant species, thereby reducing the concentration of propagating radicals. |
Quantitative Data on this compound Polymerization
The following tables summarize the effect of key experimental parameters on the polydispersity of this compound polymers synthesized by RAFT polymerization.
Table 1: Effect of Monomer to CTA Ratio on PDI in RAFT Polymerization of this compound
| [Monomer]:[CTA] Ratio | [CTA]:[Initiator] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 200:1 | 5:1 | 70 | 24 | >95 | 29,000 | 1.15 | Adapted from[4] |
| 320:5 | 1 | 70 | 8 | ~80 | - | ~1.20 | [4] |
| 500:1 | 5:1 | 70 | 24 | >95 | 72,000 | 1.25 | Adapted from[4] |
| 800:1 | 1:1 | 30 | 72 | 78 | 45,000 | <1.2 | [5] |
Table 2: Kinetic Data for RAFT Polymerization of this compound ([M]:[CTA]:[I] = 800:1:0.33)
| Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 2 | ~20 | ~15,000 | 1.30 | Adapted from |
| 4 | ~40 | ~30,000 | 1.25 | Adapted from |
| 6 | ~60 | ~45,000 | 1.22 | |
| 8 | ~75 | ~55,000 | 1.20 | Adapted from |
Experimental Protocols
Detailed Protocol for RAFT Polymerization of this compound
This protocol is adapted from literature procedures for the synthesis of poly(HPMA) with low PDI.
Materials:
-
N-(2,3-dihydroxypropyl)methacrylamide (this compound), purified
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPTPA) (Chain Transfer Agent)
-
4,4'-Azobis(4-cyanopentanoic acid) (V-501) (Initiator)
-
Acetic acid buffer (pH 5.0)
-
Methanol
-
Acetone
-
Diethyl ether
-
Nitrogen gas
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1 g, 6.98 mmol), CPTPA (e.g., 19.5 mg, 0.07 mmol, for a [M]:[CTA] ratio of 100:1), and V-501 (e.g., 3.9 mg, 0.014 mmol, for a [CTA]:[I] ratio of 5:1) in the acetic acid buffer (e.g., 5 mL).
-
Degassing: Seal the flask and degas the solution by bubbling with nitrogen for at least 30 minutes.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).
-
Quenching: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent mixture (e.g., acetone/diethyl ether 1:1 v/v).
-
Collect the precipitate by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol or water) and re-precipitate to remove unreacted monomer and other impurities. Repeat this step 2-3 times.
-
Dry the purified polymer under vacuum to a constant weight.
-
-
Characterization: Analyze the molecular weight (Mn, Mw) and PDI of the purified polymer using Gel Permeation Chromatography (GPC).
Protocol for Fractional Precipitation of Poly(this compound)
This protocol provides a general guideline for reducing the PDI of a synthesized this compound polymer.
Materials:
-
Poly(this compound) with a broad PDI
-
A good solvent for poly(this compound) (e.g., water, methanol)
-
A non-solvent for poly(this compound) (e.g., acetone, diethyl ether)
Procedure:
-
Dissolution: Dissolve the poly(this compound) in the good solvent to create a dilute solution (e.g., 1-2% w/v).
-
Precipitation of High Molecular Weight Fraction: Slowly add the non-solvent dropwise to the stirred polymer solution. The solution will become turbid as the highest molecular weight chains begin to precipitate.
-
Isolation of First Fraction: Continue adding the non-solvent until a small amount of precipitate is formed. Stop the addition and allow the mixture to equilibrate. Separate the precipitate (the highest molecular weight fraction) by centrifugation or decantation.
-
Precipitation of Subsequent Fractions: To the remaining solution (supernatant), continue the dropwise addition of the non-solvent to precipitate the next fraction of polymer with a slightly lower molecular weight.
-
Repeat: Repeat the process of adding non-solvent and isolating the precipitated fractions. Each successive fraction will have a lower average molecular weight and a narrower PDI than the original polymer.
-
Analysis: Dry and analyze the PDI of each fraction using GPC to select the fraction(s) that meet the desired specifications.
Visualized Workflows and Relationships
Caption: Experimental workflow for RAFT polymerization of this compound.
Caption: Factors contributing to high PDI in this compound polymerization.
References
Validation & Comparative
A Comparative Guide to DHPMA and HEMA in Hydrogel Formulations for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical materials, hydrogels have emerged as a cornerstone for controlled drug delivery, owing to their biocompatibility and tunable properties. Among the myriad of monomers used in hydrogel synthesis, N-(2,3-dihydroxypropyl) methacrylamide (DHPMA) and 2-hydroxyethyl methacrylate (HEMA) are two prominent hydrophilic monomers. This guide provides an objective comparison of their performance in hydrogel formulations, supported by available experimental data, to aid in the selection of the most suitable material for specific drug delivery applications.
Performance Comparison: this compound vs. HEMA Hydrogels
While direct comparative studies are limited, an analysis of individual material properties allows for a substantive comparison.
| Property | This compound-based Hydrogels | HEMA-based Hydrogels | Key Considerations |
| Drug Release Profile | Theoretically offers more sustained release due to higher hydrophilicity and potential for stronger hydrogen bonding with therapeutic agents. | Release kinetics are well-documented and can be tailored by adjusting crosslinker density. May exhibit faster initial release for hydrophilic drugs.[1] | The additional hydroxyl groups in this compound can lead to more complex interactions with drugs, potentially allowing for more controlled and prolonged release profiles. |
| Mechanical Properties | Generally expected to exhibit lower mechanical strength due to higher water content and potentially less rigid polymer chains. | Known for their good mechanical properties, which can be modulated by the degree of crosslinking.[2] | For applications requiring robust mechanical integrity, HEMA-based hydrogels may be more suitable. However, the mechanical properties of this compound hydrogels can be enhanced through copolymerization or the use of specific crosslinkers. |
| Biocompatibility | Generally considered highly biocompatible due to its structural similarity to glycerol, a natural metabolite. | Widely used in biomedical applications and generally considered biocompatible.[3] However, residual monomer can be a concern. | Both materials exhibit good biocompatibility. The choice may depend on the specific cell type and application, with this compound potentially offering an advantage due to its closer resemblance to biological molecules. |
| Degradation Kinetics | Degradation is primarily hydrolytic and can be tuned by the choice of crosslinker. The higher hydrophilicity may lead to faster degradation rates compared to HEMA hydrogels with similar crosslinking. | Degradation is dependent on the crosslinker used. Non-degradable crosslinkers result in stable hydrogels, while degradable crosslinkers allow for controlled erosion.[4] | The degradation profile for both can be engineered. The inherent properties of this compound might facilitate faster clearance for certain applications. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are generalized protocols for the synthesis and characterization of this compound and HEMA hydrogels.
Hydrogel Synthesis
Objective: To synthesize this compound and HEMA hydrogels via free radical polymerization.
Materials:
-
N-(2,3-dihydroxypropyl) methacrylamide (this compound) or 2-hydroxyethyl methacrylate (HEMA)
-
Crosslinking agent (e.g., ethylene glycol dimethacrylate, EGDMA)
-
Initiator (e.g., ammonium persulfate, APS)
-
Catalyst (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve the monomer (this compound or HEMA) and the crosslinking agent in PBS in a reaction vessel.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add the initiator (APS) and catalyst (TEMED) to the solution and mix thoroughly.
-
Transfer the solution into a mold of the desired shape.
-
Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for a specified time.
-
After polymerization, wash the hydrogel extensively with deionized water or PBS to remove any unreacted monomers and initiators.
References
Cytotoxicity of DHPMA Polymers for Biomedical Use: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of polymers is paramount for their application in biomedicine. This guide provides a comparative overview of the cytotoxicity of N-(2-hydroxypropyl)methacrylamide (DHPMA or HPMA) copolymers, a prominent class of polymers in drug delivery, against common alternatives such as polyethylene glycol (PEG), polylactic acid (PLA), and chitosan.
While direct comparative studies evaluating the cytotoxicity of these polymers under identical conditions are limited, this guide synthesizes available data to offer insights into their relative biocompatibility. The primary method for assessing cytotoxicity discussed herein is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Comparative Cytotoxicity Data
The following table summarizes in vitro cytotoxicity data for this compound (HPMA) copolymers and alternative polymers from various studies. It is crucial to note that the experimental conditions, such as the specific cell lines, polymer concentrations, and incubation times, vary between studies, which can influence the results. Therefore, this data should be interpreted with consideration of the specific context of each study.
| Polymer | Cell Line | Concentration/IC50 | Key Findings & Citations |
| HPMA copolymer-drug conjugates | Human head and neck squamous cell carcinoma (HNSCC) | Not specified (qualitative) | HPMA copolymer-5-FU conjugate with a targeting peptide showed higher cytotoxic efficacy compared to the free drug and a non-targeted conjugate. |
| HPMA copolymer-doxorubicin conjugates | T cell lymphoma EL4 | Not specified (qualitative) | Cytotoxicity was dependent on the linker used to attach the drug. Conjugates with pH-sensitive linkers showed higher cytotoxicity than those with enzymatically degradable linkers.[1] |
| PEGylated Chitosan (Cisplatin-loaded) | MCF-7 (human breast cancer) | IC50: 82.08 µg/mL | The nanoparticle formulation exhibited cytotoxic properties against the cancer cell line.[2] |
| Galactosylated-PEGylated-Chitosan | HepG2 (human liver cancer) | IC50 > 500 µg/mL | The grafted chitosan showed low cytotoxicity, with over 80% cell viability at concentrations up to 5 mg/mL.[3] |
| Chitosan and Chitooligosaccharides (COS) | L929 (mouse fibroblast) | No cytotoxic effect at ≤10 mg/mL | A cytotoxic effect was observed at a high concentration of 100 mg/mL.[4] |
| Chitosan/L-arginine hydrogels | HeLa (human cervical cancer) | Not specified (qualitative) | The hydrogels were found to be non-toxic and, in some formulations, increased cell viability compared to controls.[5] |
| PLA-PEG-PLA (Curcumin-loaded) | MCF-7 (human breast cancer) | IC50: 23.01 ± 0.85 µM | The copolymer microspheres loaded with curcumin demonstrated significant cell death in cancer cells. |
Experimental Protocol: A Generalized MTT Assay for Cytotoxicity Assessment
The following is a generalized protocol for the MTT assay, a common method used to evaluate the cytotoxicity of polymers. This protocol is based on standard procedures and should be optimized for specific cell lines and polymer characteristics.[6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Polymer Treatment: Prepare various concentrations of the polymer to be tested in a suitable solvent or culture medium. Remove the existing medium from the cells and add the polymer solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the polymer solutions for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the polymer that causes 50% inhibition of cell growth, can be determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical cytotoxicity assessment using an MTT assay.
Caption: Workflow of a typical MTT assay for cytotoxicity assessment.
Signaling Pathways in Drug Delivery and Cytotoxicity
The mechanism of action of polymer-drug conjugates often involves intracellular drug release, which can trigger specific signaling pathways leading to cell death. For instance, HPMA copolymer-doxorubicin conjugates are designed to release doxorubicin within the lysosome, which then intercalates with DNA and inhibits topoisomerase II, ultimately inducing apoptosis.
Caption: Generalized pathway of a polymer-drug conjugate leading to cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, physicochemical characterisation, and in vitro cytotoxicity of cisplatin-loaded PEGylated chitosan injectable nano / sub-micron crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of DHPMA and Other Methacrylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of 2,3-dihydroxypropyl methacrylate (DHPMA) with other commonly used methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), triethylene glycol dimethacrylate (TEGDMA), and bisphenol A-glycidyl methacrylate (BisGMA). This document summarizes key experimental data on cytotoxicity, hemocompatibility, and inflammatory responses, providing detailed experimental protocols and visual representations of relevant biological pathways to aid in the selection of appropriate biomaterials for drug delivery and biomedical applications.
Executive Summary
Methacrylates are a versatile class of monomers widely used in the development of biomaterials, including hydrogels, dental resins, and drug delivery systems. Their biocompatibility is a critical factor determining their suitability for clinical applications. This guide focuses on this compound, a glycerol-based methacrylate, and compares its biocompatibility profile with that of other established methacrylates. While extensive data exists for monomers like HEMA, direct comparative and quantitative biocompatibility data for this compound is still an emerging area of research. This guide compiles the available information to provide a current perspective and identify areas for future investigation.
Structurally, this compound possesses two hydroxyl groups, in contrast to HEMA which has one. This difference in the number of hydroxyl groups increases the hydrophilicity and potential for cross-linking in this compound-based polymers, which can influence their biological interactions.
Data Presentation: Comparative Biocompatibility
The following tables summarize the available quantitative data on the cytotoxicity and hemocompatibility of various methacrylates. It is important to note that direct comparative studies involving this compound are limited, and the data presented is compiled from various sources.
Table 1: In Vitro Cytotoxicity of Methacrylate Monomers
| Monomer | Cell Line | Assay | Concentration | Cell Viability (%) | Citation |
| This compound | - | - | - | Data not available | - |
| HEMA | RAW264.7 Macrophages | MTT | 5 mM | ~60% | [1] |
| Human Gingival Fibroblasts | MTT | 1 mM | ~70% | ||
| L929 | MTT | 10 mM | <50% | [2] | |
| TEGDMA | Human Gingival Fibroblasts | MTT | 0.5 mM | ~50% | |
| THP-1 Monocytes | MTT | 5 mM | Dose-dependent decrease | [3] | |
| BisGMA | Human Gingival Fibroblasts | MTT | 0.1 mM | ~40% | |
| MMA | V79 Fibroblasts | Growth Inhibition | 1 µl | Significant inhibition | [4] |
Note: The lack of quantitative cytotoxicity data for this compound in the published literature represents a significant knowledge gap.
Table 2: Hemocompatibility of Methacrylate-Based Hydrogels
| Polymer/Hydrogel | Assay | Result | Citation |
| This compound-based | - | Data not available | - |
| HEMA-based Hydrogel | Hemolysis Assay | <2% hemolysis | [5] |
| Various Hydrogels | Hemolysis Assay | 0.14% - 1.61% hemolysis | [5][6] |
Experimental Protocols
In Vitro Cytotoxicity Testing: MTT Assay (Based on ISO 10993-5)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., L929, NIH/3T3, or a relevant cell line) in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.[7][8]
-
Preparation of Extracts: Prepare extracts of the test material (e.g., methacrylate-based hydrogel) by incubating it in a cell culture medium at a ratio of 0.1 g/mL to 0.2 g/mL at 37°C for 24 to 72 hours.[7]
-
Cell Treatment: Remove the culture medium from the cells and replace it with various concentrations of the material extract. Include positive (e.g., toxic substance) and negative (e.g., fresh culture medium) controls.
-
Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS, diluted in culture medium) to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]
-
Calculation of Cell Viability: Express the cell viability as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[2]
Hemocompatibility Testing: Hemolysis Assay (Based on ISO 10993-4)
The hemolysis assay determines the potential of a material to damage red blood cells (erythrocytes).
Principle: When red blood cells are damaged, they release hemoglobin. The amount of free hemoglobin in the plasma can be measured spectrophotometrically and is an indicator of the material's hemolytic activity.
Protocol:
-
Blood Collection: Obtain fresh anticoagulated blood (e.g., from a rabbit or human donor).
-
Preparation of Erythrocyte Suspension: Prepare a diluted suspension of red blood cells in a phosphate-buffered saline (PBS) solution.
-
Material Incubation:
-
Direct Contact Method: Place the test material directly into the erythrocyte suspension.
-
Extract Method: Prepare an extract of the material in PBS and add the extract to the erythrocyte suspension.
-
-
Controls: Include a positive control (e.g., Triton X-100 or distilled water, which cause 100% hemolysis) and a negative control (e.g., PBS).[5]
-
Incubation: Incubate the samples and controls at 37°C for a specified time (typically 3-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at a specific wavelength (e.g., 540-545 nm).
-
Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis for the test material relative to the positive control. A hemolysis rate below 2% is typically considered non-hemolytic, between 2% and 5% is slightly hemolytic, and above 5% is hemolytic.[6]
Inflammatory Response to Methacrylates
The inflammatory response to implanted biomaterials is a critical aspect of biocompatibility. Macrophages play a central role in orchestrating this response. Unpolymerized methacrylate monomers can leach from polymer networks and interact with surrounding tissues, potentially triggering an inflammatory cascade.
Macrophage Activation and Cytokine Release
Studies have shown that methacrylates like HEMA and TEGDMA can activate macrophages, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[6] This activation can be mediated through various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a key regulator of inflammation.
The degree of monomer conversion during polymerization is a crucial factor. Lower conversion rates can lead to a higher concentration of leachable monomers, which may result in increased cytotoxicity and a more pronounced inflammatory response.[6]
Mandatory Visualizations
Signaling Pathway: NF-κB Activation by Biomaterial Leachables
Caption: NF-κB signaling pathway activation by biomaterial leachables.
Experimental Workflow: In Vitro Biocompatibility Testing
Caption: General workflow for in vitro biocompatibility testing of biomaterials.
Conclusion and Future Directions
The biocompatibility of methacrylates is a complex, multifaceted issue that is dependent on the specific monomer, the degree of polymerization, and the resulting concentration of leachable components. While HEMA and other methacrylates have been extensively studied, revealing dose-dependent cytotoxicity and inflammatory potential, there is a notable lack of direct comparative and quantitative biocompatibility data for this compound.
The increased hydrophilicity of this compound, due to its two hydroxyl groups, suggests that it may exhibit favorable biocompatibility. However, to substantiate this, further research is imperative. Future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro cytotoxicity and hemocompatibility studies of this compound against HEMA and other common methacrylates using standardized protocols.
-
Leachable Analysis: Quantifying the leachable monomer and oligomer profiles from this compound-based polymers under physiological conditions.
-
In Vivo Studies: Evaluating the long-term in vivo biocompatibility and inflammatory response to this compound-based implants.
By addressing these research gaps, a more complete understanding of this compound's biocompatibility can be achieved, facilitating its confident application in the next generation of biomedical devices and drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial and Hemocompatible pH-Responsive Hydrogel for Skin Wound Healing Application: In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Risk of Extractables and Leachables on Biopharmaceutical Processes [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Properties of DHPMA-Based Copolymers
For researchers and professionals in drug development and material science, understanding the mechanical properties of polymers is crucial for designing effective and reliable systems. This guide provides a comparative analysis of the mechanical characteristics of hydrogels based on N-(2,3-dihydroxypropyl)methacrylamide (DHPMA), a polymer of growing interest in biomedical applications, against two well-established alternatives: poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(ethylene glycol) diacrylate (PEGDA).
While direct comparative studies on the mechanical properties of this compound-based hydrogels are not extensively available in public literature, this guide synthesizes available data for the alternative materials to provide a useful benchmark. The mechanical behavior of hydrogels is highly dependent on factors such as monomer concentration, crosslinker density, and water content.
Comparative Mechanical Properties
The following tables summarize typical ranges for key mechanical properties of PHEMA and PEGDA hydrogels, which can be used as a reference for evaluating this compound-based counterparts.
Tensile Properties
Tensile testing provides insights into a material's behavior under tension, characterizing its strength and elasticity.
| Material | Monomer Concentration (% w/v) | Crosslinker Concentration (mol%) | Tensile Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| PHEMA | 20-40 | 1-5 | 100 - 1000 | 50 - 500 | 20 - 100 |
| PEGDA | 10-30 | N/A | 10 - 800[1][2] | 20 - 400 | 10 - 60 |
Compressive Properties
Compression tests are vital for applications where the material will be subjected to compressive forces, such as in tissue engineering scaffolds.
| Material | Monomer Concentration (% w/v) | Crosslinker Concentration (mol%) | Compressive Modulus (kPa) | Compressive Strength (MPa) |
| PHEMA | 20-50 | 1-5 | 50 - 800 | 0.1 - 5 |
| PEGDA | 10-40 | N/A | 30 - 1700[2] | 0.05 - 2.5[3] |
Rheological Properties
Rheological analysis characterizes the viscoelastic properties of hydrogels, which is critical for applications involving flow or injection.
| Material | Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (G''/G') |
| PHEMA | 0.1 - 10 | 100 - 10,000 | 10 - 1000 | 0.01 - 0.2 |
| PEGDA | 0.1 - 10 | 100 - 50,000 | 10 - 5000 | 0.01 - 0.3 |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable mechanical testing. Below are outlines for key experimental protocols.
Tensile Testing
Objective: To determine the tensile modulus, tensile strength, and elongation at break of a hydrogel sample.
Methodology:
-
Sample Preparation: Hydrogel samples are prepared in a dumbbell shape using a mold, following standards such as ASTM D638. The dimensions of the gauge length, width, and thickness are precisely measured.
-
Instrumentation: A universal testing machine (UTM) equipped with a suitable load cell (e.g., 10 N for soft hydrogels) is used. Grips are designed to hold the soft and wet samples without causing premature failure.
-
Testing Procedure:
-
The hydrogel sample is clamped into the grips of the UTM.
-
The sample is pulled at a constant strain rate (e.g., 1 mm/min) until it fractures.
-
The force and displacement are recorded throughout the test.
-
-
Data Analysis:
-
Stress is calculated by dividing the force by the initial cross-sectional area.
-
Strain is calculated by dividing the change in length by the initial gauge length.
-
A stress-strain curve is plotted. The tensile modulus is determined from the initial linear portion of this curve. The tensile strength is the maximum stress reached, and the elongation at break is the strain at which the sample fractures.
-
Compression Testing
Objective: To determine the compressive modulus and compressive strength of a hydrogel.
Methodology:
-
Sample Preparation: Cylindrical or cubic hydrogel samples are prepared with a defined aspect ratio to prevent buckling, following standards like ASTM D695.
-
Instrumentation: A universal testing machine (UTM) with compression platens is used.
-
Testing Procedure:
-
The hydrogel sample is placed between the compression platens.
-
A compressive load is applied at a constant rate of displacement (e.g., 1 mm/min).
-
The force and displacement are recorded until the sample fractures or reaches a predefined strain.
-
-
Data Analysis:
-
Compressive stress and strain are calculated similarly to the tensile test.
-
A stress-strain curve is generated, from which the compressive modulus (from the initial linear region) and compressive strength (maximum stress) are determined.
-
Rheological Analysis
Objective: To characterize the viscoelastic properties of the hydrogel, including the storage modulus (G'), loss modulus (G''), and tan delta.
Methodology:
-
Sample Preparation: A disc-shaped hydrogel sample of a specific diameter and thickness is prepared.
-
Instrumentation: A rheometer with parallel plate geometry is used. The temperature is controlled, typically at 37°C for biomedical applications.
-
Testing Procedure:
-
The hydrogel sample is placed between the rheometer plates.
-
Strain Sweep: A strain sweep is performed at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.
-
Frequency Sweep: A frequency sweep is conducted within the LVER to measure G' and G'' as a function of frequency.
-
-
Data Analysis:
-
The storage modulus (G') represents the elastic component (energy stored), and the loss modulus (G'') represents the viscous component (energy dissipated as heat).
-
Tan delta (G''/G') is calculated to quantify the degree of viscoelasticity. A lower tan delta indicates a more elastic material.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the mechanical testing of hydrogels.
Caption: Workflow for mechanical characterization of hydrogels.
References
Assessing the Hydrolytic Degradation of DHPMA Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of a polymer excipient is a critical determinant of a drug delivery system's efficacy and safety. For intravenously administered therapeutics, understanding the hydrolytic degradation profile of the polymer carrier is paramount. This guide provides a comparative analysis of the hydrolytic stability of N-(2-hydroxypropyl)methacrylamide (DHPMA) polymers against common biodegradable alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound polymers are characterized by a stable carbon-carbon backbone with pendant amide linkages. This structure confers exceptional resistance to hydrolytic degradation compared to polyester-based polymers such as poly(lactic-co-glycolic acid) (PLGA), which are designed to degrade via hydrolysis of their ester bonds. This fundamental difference in chemical structure leads to vastly different stability profiles, with this compound polymers remaining largely intact under physiological conditions, while PLGA polymers undergo bulk erosion over time. This stability makes this compound an ideal candidate for applications requiring long circulation times and controlled release primarily through enzymatic cleavage of specifically designed linkers, rather than polymer backbone degradation.
Comparative Hydrolytic Stability: this compound vs. Alternatives
The hydrolytic stability of polymers is intrinsically linked to the chemical nature of the bonds in their backbone and side chains. This compound polymers, being polymethacrylamides, feature a chain of carbon-carbon single bonds, which are not susceptible to hydrolysis. The pendant side chains are attached via amide bonds, which are known to be significantly more resistant to hydrolysis than the ester bonds that constitute the backbone of polymers like PLGA and polylactic acid (PLA).
One study highlighted that at various pH values and temperatures, the hydrolysis rate of a polymer functionalized via an amide linkage was negligible over 300 hours.[1] In contrast, polymers with ester linkages exhibit a pronounced pH and temperature-dependent degradation.[1]
| Parameter | This compound Polymers | Poly(lactic-co-glycolic acid) (PLGA) |
| Primary Degradation Mechanism | Negligible backbone hydrolysis; degradation relies on cleavage of specific linkers. | Bulk hydrolysis of backbone ester bonds. |
| Backbone Stability | High; Carbon-carbon backbone is hydrolytically stable. | Low; Ester backbone is susceptible to hydrolysis. |
| Side Chain Stability | High; Amide bonds are highly resistant to hydrolysis. | Not applicable (backbone degradation is primary). |
| Degradation Products | Dependent on the conjugated drug and linker; polymer backbone remains intact. | Lactic acid and glycolic acid. |
| Degradation Rate Control | Primarily by the design of enzymatically or pH-sensitive linkers. | Dependent on molecular weight, lactide-to-glycolide ratio, and crystallinity. |
| In Vivo Half-life | Long and tunable by molecular weight. | Short to medium, designed for biodegradation. |
Experimental Protocols for Assessing Hydrolytic Degradation
A thorough assessment of hydrolytic degradation involves subjecting the polymer to controlled environmental conditions and monitoring changes in its physicochemical properties over time.
Accelerated Hydrolytic Degradation Study
This protocol is designed to simulate physiological conditions and accelerate the degradation process to obtain data in a reasonable timeframe.
-
Sample Preparation: Prepare thin films or nanoparticles of the polymer. For this compound, this may involve dissolving the polymer in an appropriate solvent and casting it into a thin film. For PLGA, methods like solvent evaporation are common for creating nanoparticles.
-
Incubation: Immerse the polymer samples in a phosphate-buffered saline (PBS) solution at a pH of 7.4. To accelerate degradation, the incubation is typically carried out at an elevated temperature, such as 37°C or 50°C.
-
Time Points: At predetermined time intervals (e.g., 0, 7, 14, 28, and 60 days), remove triplicate samples for analysis.
-
Sample Processing: Lyophilize the polymer samples to remove water before analysis.
-
Analysis: Characterize the dried polymer samples using the analytical techniques described below.
Analytical Techniques
1. Gel Permeation Chromatography (GPC/SEC)
-
Objective: To monitor changes in the molecular weight and molecular weight distribution of the polymer over time.
-
Methodology:
-
Dissolve a known concentration of the dried polymer sample in a suitable mobile phase (e.g., dimethylformamide (DMF) with 0.1% LiBr).
-
Inject the sample into a GPC system equipped with a refractive index (RI) detector.
-
Calibrate the system using polymer standards of known molecular weights (e.g., polystyrene or polymethyl methacrylate).
-
Analyze the chromatograms to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A decrease in molecular weight over time indicates degradation.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify changes in the chemical structure of the polymer and quantify the cleavage of specific bonds.
-
Methodology:
-
Dissolve the dried polymer sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H NMR spectra.
-
Monitor the appearance of new peaks corresponding to degradation products (e.g., lactic and glycolic acid for PLGA) or the disappearance of peaks associated with the intact polymer chain. For this compound-drug conjugates, the cleavage of the linker can be monitored by the appearance of peaks corresponding to the free drug. The stability of the amide bond in the this compound side chain can be confirmed by the persistence of its characteristic NMR signals.[1]
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the release of degradation products or conjugated drugs into the incubation medium.
-
Methodology:
-
Collect aliquots of the incubation medium (PBS) at each time point.
-
Inject the samples into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and detector (e.g., UV-Vis or mass spectrometer).
-
Develop a method to separate and quantify the degradation products or the released drug. This involves optimizing the mobile phase composition and flow rate.
-
Create a calibration curve with known concentrations of the analyte to quantify its concentration in the samples.
-
Visualizing Degradation Pathways and Workflows
Caption: Comparative hydrolytic degradation pathways of this compound and PLGA polymers.
Caption: General experimental workflow for assessing polymer hydrolytic degradation.
Caption: Logical relationship between polymer type, stability, and application.
Conclusion
The hydrolytic stability of this compound polymers is markedly superior to that of polyester-based alternatives like PLGA due to the inherent stability of its carbon-carbon backbone and amide side chains. This makes this compound a robust platform for developing long-circulating drug delivery systems where drug release is controlled by specifically designed cleavable linkers rather than the degradation of the polymer carrier itself. For applications requiring a biodegradable carrier that erodes over time, PLGA and other polyesters remain the materials of choice. The selection between these polymers should therefore be guided by the desired pharmacokinetic profile and the intended mechanism of drug release for a given therapeutic application.
References
DHPMA vs. Glycidyl Methacrylate in Monolithic Columns: A Performance Comparison for Researchers
In the field of separation science, the choice of monomer is critical in defining the performance of monolithic stationary phases. This guide provides an objective comparison of two prominent methacrylate monomers used in the fabrication of monoliths: 2,3-dihydroxypropyl methacrylate (DHPMA) and glycidyl methacrylate (GMA). This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the optimal material for their chromatographic applications, with a focus on affinity chromatography and the separation of biomolecules.
Executive Summary
Glycidyl methacrylate (GMA) has long been the gold standard for creating reactive monolithic supports due to its versatile epoxy group, which allows for a wide range of surface modifications. However, the hydrophobicity of the GMA backbone and the requirement of a post-polymerization hydrolysis step to introduce hydrophilic diol groups can lead to non-specific interactions and a more complex workflow.
A newer alternative, 2,3-dihydroxypropyl methacrylate (this compound), offers a more direct route to hydrophilic monoliths. By incorporating diol functionalities directly into the monomer, this compound eliminates the need for the hydrolysis step, potentially reducing non-specific interactions and simplifying the synthesis process. This guide presents a detailed comparison of the performance of this compound- and GMA-based monoliths, supported by experimental data.
Performance Comparison: this compound vs. GMA Monoliths
The following tables summarize the key performance characteristics of poly(this compound-co-MBA) and poly(GMA-co-MBA) monoliths, based on data from a comparative study[1]. The use of N,N'-Methylenebis(acrylamide) (MBA) as a hydrophilic crosslinker in both monoliths aims to reduce non-specific interactions.
Table 1: Chromatographic and Physical Properties [1]
| Parameter | Poly(this compound-co-MBA) Monolith | Poly(GMA-co-MBA) Monolith (hydrolyzed) |
| Permeability (K) | (4.8 ± 0.5) × 10⁻¹⁴ m² | Not explicitly stated in the direct comparison, but GMA-based monoliths are known to have tunable permeability. |
| Column Efficiency (N/m) | 117,600 plates/m | Not explicitly stated in the direct comparison, but generally high efficiencies are achievable. |
| Optimal Flow Velocity (u_opt) | 0.09 cm s⁻¹ | Not explicitly stated in the direct comparison. |
Table 2: Protein Grafting and Non-Specific Interactions [1]
| Parameter | Poly(this compound-co-MBA) Monolith | Poly(GMA-co-MBA) Monolith (hydrolyzed) |
| Protein Grafting Capacity | 13 ± 0.7 pmol cm⁻¹ | 13 ± 0.8 pmol cm⁻¹ (acid hydrolysis) 16 ± 0.8 pmol cm⁻¹ (hot water hydrolysis) |
| Non-Specific Interactions | Comparable or significantly lower than GMA-based monoliths for a range of test solutes. | Higher for several test solutes compared to the this compound-based monolith. |
Key Performance Insights
-
Simplified Synthesis: The primary advantage of the this compound-based monolith is the one-step synthesis of a hydrophilic diol-functionalized stationary phase. This circumvents the time-consuming and potentially side-reaction-prone epoxy ring opening step required for GMA-based monoliths[1].
-
Reduced Non-Specific Interactions: Experimental data indicates that the poly(this compound-co-MBA) monolith exhibits comparable or even significantly lower non-specific interactions compared to its hydrolyzed poly(GMA-co-MBA) counterpart for a wide range of small molecules[1]. This is a crucial advantage in affinity chromatography and the analysis of complex biological samples, as it leads to cleaner separations and more reliable quantification.
-
Comparable Protein Grafting Capacity: Despite the simplified synthesis, the this compound-based monolith demonstrates a protein grafting capacity that is on par with the hydrolyzed GMA-based monoliths[1]. This indicates that the this compound surface is equally effective for the immobilization of biomolecules, such as antibodies or enzymes, for affinity-based separations.
-
High Chromatographic Efficiency: The poly(this compound-co-MBA) monolith exhibits excellent column efficiency, suggesting a homogeneous and well-defined porous structure suitable for high-resolution separations[1].
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections outline the key experimental protocols used in the comparative study of this compound and GMA monoliths[1].
Synthesis of Poly(this compound-co-MBA) Monolithic Capillary Column
-
Capillary Pre-treatment: A fused-silica capillary is first treated with a vinylating agent to ensure covalent attachment of the monolith to the capillary wall.
-
Polymerization Mixture: A homogeneous solution is prepared containing:
-
2,3-dihydroxypropyl methacrylate (this compound) as the functional monomer.
-
N,N'-Methylenebis(acrylamide) (MBA) as the crosslinker.
-
A porogenic solvent system (e.g., a mixture of formamide and water).
-
A radical initiator (e.g., ammonium persulfate and N,N,N',N'-tetramethylethylenediamine).
-
-
Polymerization: The capillary is filled with the polymerization mixture and polymerization is initiated, typically at a controlled temperature, for a specific duration (e.g., 30 minutes).
-
Washing: The resulting monolith is washed with an appropriate solvent (e.g., water) to remove the porogens and any unreacted components.
Synthesis and Modification of Poly(GMA-co-MBA) Monolithic Capillary Column
-
Capillary Pre-treatment: Similar to the this compound monolith preparation.
-
Polymerization Mixture: A homogeneous solution is prepared containing:
-
Glycidyl methacrylate (GMA) as the functional monomer.
-
N,N'-Methylenebis(acrylamide) (MBA) as the crosslinker.
-
A suitable porogenic solvent system.
-
A radical initiator.
-
-
Polymerization: The capillary is filled with the polymerization mixture and polymerization is carried out.
-
Hydrolysis of Epoxy Groups: The key additional step for GMA monoliths. The epoxy groups are converted to diols by either:
-
Acid Hydrolysis: Flowing an acidic solution (e.g., 1 M sulfuric acid) through the monolith.
-
Hot Water Hydrolysis: Treating the monolith with hot water at a specific temperature and duration.
-
-
Washing: The monolith is thoroughly washed to remove any residual reagents.
Evaluation of Non-Specific Interactions
A set of 41 small molecules with varying physicochemical properties is injected onto the "reduced aldehyde monoliths" (a state representing the surface after biomolecule grafting and reduction of residual aldehydes). The retention factors of these solutes are measured to quantify the extent of non-specific interactions[1].
Determination of Protein Grafting Capacity
Frontal affinity chromatography is employed to determine the number of active protein binding sites. A known concentration of a model protein (e.g., streptavidin) is continuously perfused through the column, and the breakthrough volume is used to calculate the binding capacity[1].
Visualizing the Workflow and Logical Relationships
To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative synthesis workflows for this compound- and GMA-based hydrophilic monoliths.
Caption: Logical relationship of performance characteristics for this compound and GMA monoliths.
Conclusion
The emergence of this compound as a monomer for monolithic columns presents a compelling alternative to the traditional GMA-based approach. The primary advantages of this compound lie in its ability to form a hydrophilic monolith in a single step, which simplifies the manufacturing process and leads to stationary phases with reduced non-specific interactions. While GMA remains a versatile and well-established monomer, the direct incorporation of diol functionalities in this compound offers a significant process advantage and can lead to improved performance in demanding applications such as affinity chromatography of complex biological samples. For researchers seeking to develop new affinity supports with enhanced hydrophilicity and a streamlined synthesis, this compound represents a very promising avenue of investigation.
References
A Comparative Guide to DHPMA-Based Materials for Long-Term Implantation
For Researchers, Scientists, and Drug Development Professionals
The selection of a biomaterial for long-term implantation is a critical decision in the development of medical devices and drug delivery systems. N-(2-hydroxypropyl) methacrylamide (DHPMA)-based materials have emerged as promising candidates due to their biocompatibility and tunable properties. This guide provides an objective comparison of this compound-based materials with other commonly used polymers for long-term implantation, supported by available experimental data.
Performance Comparison of Implantable Polymers
The ideal biomaterial for long-term implantation should elicit a minimal foreign body response (FBR), exhibit controlled degradation, and maintain structural integrity for the intended duration. While direct long-term comparative in vivo studies for this compound-based materials are limited in publicly available literature, we can collate data from individual studies on various polymers to provide a comparative overview.
Table 1: In Vivo Performance of this compound-Based Materials and Alternatives
| Material | Fibrous Capsule Thickness (µm) | Inflammatory Response | Degradation Characteristics | Key Findings & Citations |
| This compound-based Hydrogels | Data not available in searched literature | Generally reported as biocompatible with minimal inflammation. | Degradation is tunable based on crosslinker density and composition. | Primarily investigated for drug delivery with good biocompatibility profiles. |
| Poly(lactic-co-glycolic acid) (PLGA) | Thin fibrous capsule observed at 3 months (specific thickness not stated).[1] | Highly inert with no evidence of inflammatory infiltration in surrounding tissues.[1] | Resorption did not appear significant at 12 months in one study.[1] | Biocompatible with no sterile abscess formation or local soft tissue reaction.[1] |
| Poly-L-lactic acid (PLLA) | Replaced by avascular fibrous tissue over several years. | Initial sequestration within new bone, followed by a nonreactive period. A second tissue reaction with macrophages and giant cells occurs with structural disintegration after 1 year.[2] | Excessive longevity, with much of the polymer still present as fragments after 3 years.[2][3] | While biocompatible, its slow degradation and lack of replacement by bone are limitations.[2][3] |
| Polycaprolactone (PCL) | Thin fibrous capsule with organized collagenous fibers observed.[4] | Positive tissue response with no harmful alterations or signs of inflammation in major organs.[4] | Slow degradation, with in vivo degradation being faster than hydrolytic degradation due to enzymatic activity.[4] | Biocompatible, non-cytotoxic, and bioresorbable, promoting osteoconduction.[4] |
| Poly(ethylene glycol) diacrylate (PEG-DA) Hydrogel | ~45 µm at 30 days. | Not detailed in the provided abstract. | Not detailed in the provided abstract. | Commonly used as a biocompatible control in implant studies. |
| Thermoresponsive Hydrogel (NIPAAm/AMPS) | ~20-25 µm after 90 days.[5] | Rapid healing response and minimal fibrous capsule formation.[5] | Not detailed in the provided abstract. | Shows potential for extending the lifetime of subcutaneous biosensors.[5] |
| Carboxymethylcellulose (CMC)-based Hydrogel | 77.76 ± 28.45 µm to 111.29 ± 44.59 µm at 30 days.[6] | A layer of macrophages was observed adjacent to the hydrogel within the fibrous capsule.[6] | The size and shape of the crosslinked gels remained stable over the 30-day study.[6] | Demonstrates the influence of crosslinking on the in vivo response.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of long-term implantable materials, based on the ISO 10993-6 standard and common practices in biomaterial research.
In Vivo Subcutaneous Implantation (based on ISO 10993-6)
-
Test and Control Materials: The this compound-based material and alternative polymers (e.g., PCL, PLA, PLGA) are prepared in the desired form (e.g., hydrogel, solid implant, scaffold) with defined dimensions and surface characteristics. A negative control material, such as high-purity polyethylene, is also included.
-
Animal Model: A well-characterized animal model, such as Sprague-Dawley rats or New Zealand white rabbits, is selected.
-
Surgical Procedure:
-
Animals are anesthetized, and the dorsal region is shaved and sterilized.
-
A small incision is made through the skin, and a subcutaneous pocket is created by blunt dissection.
-
The test and control materials are implanted into separate subcutaneous pockets.
-
The incision is closed with sutures.
-
-
Post-operative Care and Observation: Animals are monitored for signs of inflammation, infection, or distress.
-
Explantation and Histological Analysis:
-
At predetermined time points (e.g., 1, 4, 12, and 52 weeks), animals are euthanized.
-
The implants and surrounding tissue are explanted.
-
The tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and inflammatory cell infiltration, and Masson's Trichrome for collagen deposition and fibrous capsule visualization.
-
-
Quantitative Analysis:
-
Fibrous Capsule Thickness: The thickness of the collagenous capsule surrounding the implant is measured at multiple points using image analysis software.
-
Inflammatory Cell Count: The number of neutrophils, lymphocytes, and macrophages per high-power field is quantified in the tissue adjacent to the implant.
-
In Vitro Degradation Study
-
Sample Preparation: Pre-weighed samples of the this compound-based material and alternatives are sterilized.
-
Degradation Medium: Samples are immersed in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C to simulate physiological conditions. For enzymatic degradation studies, relevant enzymes (e.g., lysozyme, esterase) can be added to the PBS.
-
Time Points: At regular intervals, samples are removed from the degradation medium.
-
Analysis:
-
Mass Loss: Samples are dried to a constant weight, and the percentage of mass loss is calculated.
-
Molecular Weight Changes: The molecular weight of the polymer is determined using techniques like Gel Permeation Chromatography (GPC).
-
Morphological Changes: The surface and cross-sectional morphology of the degraded samples are examined using Scanning Electron Microscopy (SEM).
-
Signaling Pathways in the Foreign Body Response
The foreign body response (FBR) is a complex biological process that determines the fate of an implanted material. Understanding the key signaling pathways involved is crucial for designing biocompatible materials.
Caption: Initial events and neutrophil recruitment in the foreign body response.
Caption: Macrophage recruitment, differentiation, and polarization at the implant site.
Caption: Fibroblast activation and fibrous capsule formation in the chronic FBR phase.
Conclusion
This compound-based materials hold significant promise for long-term implantation applications, primarily due to their demonstrated biocompatibility in various studies. However, a clear gap exists in the literature regarding direct, long-term comparative studies that provide quantitative data on their in vivo performance against other established biomaterials like PCL, PLA, and PLGA. While the alternatives have more extensive, albeit sometimes varied, long-term data, the tunable nature of this compound copolymers offers a potential advantage in tailoring the material properties to specific applications to minimize the foreign body response and control degradation kinetics. Further head-to-head, long-term in vivo studies are crucial to definitively position this compound-based materials within the landscape of implantable polymers. Researchers and developers should consider the existing evidence while acknowledging the need for more direct comparative data to make informed decisions for their specific applications.
References
- 1. Local Foreign-Body Reaction to Commercial Biodegradable Implants: An In Vivo Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term in vivo degradation of poly-L-lactide (PLLA) in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Analysis of the Biocompatibility, Cytotoxicity, and Bone Conductivity of Polycaprolactone: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA): A Comprehensive Guide
Core Principle: Treat as Hazardous Chemical Waste
Given that DHPMA is a methacrylate monomer that can cause skin and eye irritation, all forms of this compound waste—unpolymerized monomer, solutions, and polymerized hydrogels—should be treated as hazardous chemical waste. This "better-safe-than-sorry" approach ensures the highest level of safety for laboratory personnel and the environment. Disposal should always be conducted through an approved waste disposal plant and in accordance with local, state, and federal regulations.
Disposal Procedures for this compound
The proper disposal of this compound requires careful segregation and handling of the different waste streams generated during research activities. The following table outlines the step-by-step procedures for each type of this compound waste.
| Waste Type | Personal Protective Equipment (PPE) | Disposal Steps |
| Unpolymerized this compound (Liquid Monomer & Solutions) | - Chemical-resistant gloves (Nitrile)- Safety goggles or face shield- Lab coat | 1. Segregation: Collect all liquid waste containing unpolymerized this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.2. Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "N-(2,3-dihydroxypropyl)methacrylamide". List all other components of the solution and their approximate concentrations.3. Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, heat, and direct sunlight.[1] Ensure the container is kept closed when not in use.4. Pickup: Arrange for pickup and disposal by your institution's certified hazardous waste management service. |
| Polymerized this compound (Hydrogels & Solid Waste) | - Chemical-resistant gloves (Nitrile)- Safety goggles- Lab coat | 1. Segregation: Due to the potential for residual unpolymerized monomer, collect all solid this compound waste, including hydrogels, in a designated, leak-proof, and clearly labeled hazardous waste container.2. Packaging: Place the solid waste in a durable, sealed plastic bag before putting it into the designated solid hazardous waste container to prevent dust formation.[1]3. Labeling: The container must be labeled "Hazardous Waste" and specify the contents as "Polymerized N-(2,3-dihydroxypropyl)methacrylamide waste".4. Storage: Store the sealed container in a designated satellite accumulation area.5. Pickup: Arrange for pickup and disposal through your institution's hazardous waste program. Incineration is the preferred method for the ultimate disposal of polymeric waste. |
| Contaminated Labware & PPE | - Fresh pair of chemical-resistant gloves | 1. Segregation: All items that have come into direct contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as solid hazardous waste.2. Packaging: Collect these materials in a dedicated, sealed plastic bag within a labeled solid hazardous waste container.3. Labeling: The container should be clearly marked as "Hazardous Waste - this compound Contaminated Materials".4. Storage: Store the container in the designated satellite accumulation area.5. Pickup: Arrange for disposal via your institution's hazardous waste management service. |
Experimental Workflow for this compound Waste Management
To provide a clearer, visual guide for laboratory personnel, the following workflow diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 2,3-Dihydroxypropyl Methacrylate (DHPMA)
A Note on Chemical Identification: The acronym "DHPMA" can refer to more than one chemical entity. This guide focuses on 2,3-Dihydroxypropyl methacrylate (CAS No. 5919-74-4), a common monomer in polymer chemistry and biomedical applications. It is also known as glycerol monomethacrylate (GMMA). Researchers should always verify the specific chemical identity and CAS number from the manufacturer's Safety Data Sheet (SDS) before handling.
This document provides crucial safety and logistical information for laboratory professionals engaged in research, development, and scientific exploration involving 2,3-Dihydroxypropyl methacrylate.
Immediate Safety and Hazard Information
2,3-Dihydroxypropyl methacrylate is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Identification:
| Hazard Class | GHS Hazard Statement |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[2] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2] |
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.17 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 115-120 °C at 1 Torr[2] |
| Density | ~1.161 g/cm³[2] |
| Water Solubility | Freely soluble (120 g/L at 25 °C)[2] |
| Flash Point | ~127 °C[2] |
| Occupational Exposure Limits | Not established. A risk assessment should be conducted. |
Operational Plan: Personal Protective Equipment (PPE)
A systematic approach to the selection and use of PPE is critical to minimize exposure to this compound. The following workflow outlines the necessary steps for ensuring laboratory safety.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
